Urantide
Description
Properties
IUPAC Name |
(2S)-2-[[(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-amino-3-carboxypropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H66N10O12S2/c1-27(2)41(50(72)73)60-48(70)39-26-74-75-51(3,4)42(61-43(65)33(53)24-40(63)64)49(71)58-37(21-28-11-6-5-7-12-28)45(67)57-38(23-30-25-54-34-14-9-8-13-32(30)34)47(69)55-35(15-10-20-52)44(66)56-36(46(68)59-39)22-29-16-18-31(62)19-17-29/h5-9,11-14,16-19,25,27,33,35-39,41-42,54,62H,10,15,20-24,26,52-53H2,1-4H3,(H,55,69)(H,56,66)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,61,65)(H,63,64)(H,72,73)/t33-,35-,36-,37-,38+,39-,41-,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLUBANOZQJZFE-QVKHRKAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)N)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H66N10O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Urantide Peptide: A Technical Guide to Structure, Function, and Therapeutic Potential
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Urantide is a potent and selective synthetic peptide antagonist of the urotensin-II receptor (UT). As a derivative of human urotensin-II (hU-II), the most powerful vasoconstrictor identified to date, Urantide has emerged as a critical pharmacological tool and a promising therapeutic candidate for cardiovascular diseases. This document provides an in-depth examination of Urantide's molecular structure, its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its function.
Urantide Structure
Urantide is a structurally modified, cyclic peptide fragment derived from human urotensin-II.[1] Its design incorporates specific amino acid substitutions to confer high antagonistic potency and stability.
Primary Structure: The amino acid sequence of Urantide is H-Asp-c[Pen-Phe-DTrp-Orn-Tyr-Cys]-Val-OH, which corresponds to [Pen⁵, DTrp⁷, Orn⁸]hU-II(4–11).[1][2]
The key modifications from the native human urotensin-II(4-11) fragment are:
-
Penicillamine (Pen) at position 5: The cysteine at position 5 is replaced with penicillamine (β,β-dimethylcysteine). This substitution provides conformational rigidity to the peptide's cyclic structure, stabilizing its bioactive conformation.[1][3]
-
D-Tryptophan (DTrp) at position 7: The native L-Tryptophan is inverted to its D-isomer. This change is critical for its antagonist activity and significantly increases the distance between the Trp⁷ and Tyr⁹ side chains, a feature believed to discriminate between agonist and antagonist function.[2][3]
-
Ornithine (Orn) at position 8: The lysine residue is replaced with ornithine.[1]
Three-Dimensional Conformation: Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed that Urantide adopts a stable β-hairpin conformation in solution.[2][4] This defined structure is crucial for its high-affinity binding to the urotensin-II receptor.
Function and Mechanism of Action
Urantide functions as a selective and competitive antagonist of the urotensin-II receptor, a G protein-coupled receptor (GPCR) also known as GPR14.[1][5] Urotensin-II (U-II), the endogenous ligand for this receptor, is implicated in a wide range of physiological and pathological processes, including vasoconstriction, cell proliferation, and fibrosis.[6]
The mechanism of action for Urantide is direct competitive inhibition. It binds to the UT receptor with high affinity, thereby preventing the binding of the endogenous agonist, U-II.[1] This blockade inhibits the receptor's activation and the subsequent initiation of intracellular signaling cascades. While primarily a potent antagonist, some studies have noted a residual partial agonist activity in specific recombinant cell systems, such as in calcium mobilization assays.[3]
Signaling Pathways Modulated by Urantide
Urantide exerts its cellular effects by preventing U-II-mediated activation of downstream signaling pathways. The U-II receptor (GPR14) primarily couples through Gq proteins to activate key cascades involved in cell growth, inflammation, and fibrosis.[6][7] Urantide's therapeutic effects in preclinical models of atherosclerosis, myocardial fibrosis, and related organ injury are attributed to its inhibition of these pathways.[8][9]
Key Downstream Pathways:
-
JAK/STAT Pathway: Urantide has been shown to inhibit the phosphorylation and activation of Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3).[8][9] This pathway is a critical regulator of cytokine signaling, inflammation, and fibrosis. By blocking this cascade, Urantide can ameliorate pathological tissue remodeling.[9]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is central to cell proliferation and hypertrophy. Urantide treatment effectively decreases the phosphorylation of key MAPK members, including ERK1/2 and JNK, thereby inhibiting processes like vascular smooth muscle cell proliferation, a key event in atherosclerosis.[7][10][11][12]
Caption: Urantide competitively blocks the UT receptor, preventing U-II-mediated activation of Gq proteins and subsequent downstream JAK/STAT and MAPK signaling cascades.
Quantitative Data Summary
The potency of Urantide has been quantified through various bioassays. The following tables summarize key affinity and functional data.
Table 1: Urantide Receptor Binding Affinity and Antagonist Potency
| Compound | Assay System | Parameter | Value | Reference |
|---|---|---|---|---|
| Urantide | Human UT receptor (CHO-K1 cells) | pKᵢ | 8.3 ± 0.04 | [1][13] |
| Urantide | Rat thoracic aorta (hU-II-induced contraction) | pK₋B | 8.3 ± 0.09 | [1][13] |
| [Pen⁵,Orn⁸]hU-II(4–11) | Human UT receptor (CHO-K1 cells) | pKᵢ | 7.7 ± 0.05 | [1][13] |
| [Pen⁵,Orn⁸]hU-II(4–11) | Rat thoracic aorta (hU-II-induced contraction) | pK₋B | 7.4 ± 0.06 |[1][13] |
Table 2: Functional Inhibition of Vascular Smooth Muscle Cells (VSMCs)
| Parameter | Experimental Condition | Effective Concentration Range | Key Finding | Reference |
|---|---|---|---|---|
| VSMC Proliferation | U-II stimulated rat VSMCs | 10⁻¹⁰ to 10⁻⁶ mol/L | Urantide significantly inhibits U-II-induced cell proliferation. | [11] |
| U-II/GPR14 Expression | U-II stimulated rat VSMCs | 10⁻¹⁰ to 10⁻⁶ mol/L | Urantide down-regulates both protein and mRNA expression of U-II and its receptor. |[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to Urantide. Below are protocols for key experiments used in its characterization.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is adapted from studies determining the binding affinity of Urantide for the human UT receptor.[1]
Objective: To determine the inhibitory constant (Kᵢ) of Urantide by measuring its ability to displace a radiolabeled ligand from the human UT receptor.
Methodology:
-
Membrane Preparation: Utilize membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human UT receptor.
-
Assay Buffer: Prepare a buffer of TRIS (20 mM, pH 7.4 at 37°C) supplemented with MgCl₂ (5 mM) and 0.5% Bovine Serum Albumin (BSA).
-
Competition Reaction: In a final volume of 0.1 ml, combine:
-
1 µg of cell membrane proteins.
-
[¹²⁵I]urotensin II radioligand at a concentration near its K₋D (e.g., 0.1 nM).
-
Varying concentrations of unlabeled Urantide.
-
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of Urantide concentration. Calculate the IC₅₀ and convert it to a Kᵢ value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay to determine Urantide's affinity for the UT receptor.
Protocol 2: In Vivo Atherosclerosis Rat Model
This protocol outlines a common method for inducing atherosclerosis in rats to test the therapeutic efficacy of Urantide.[7][12]
Objective: To evaluate the effect of Urantide on the development of atherosclerotic lesions and related organ damage in a rat model.
Methodology:
-
Animal Model: Use male Wistar rats (e.g., 4 weeks old, 180–200 g).
-
Atherosclerosis Induction:
-
Administer a single intraperitoneal injection of Vitamin D₃ (e.g., 700,000 U/kg) to induce vascular injury.
-
Immediately following injection, switch the animals to a high-fat diet (e.g., containing 20% lard, 2% cholesterol, and 0.5% cholic acid) for a period of several weeks (e.g., 8-12 weeks).
-
-
Treatment Groups:
-
Control Group: Healthy rats on a standard diet.
-
Atherosclerosis (AS) Model Group: Rats subjected to the induction protocol without treatment.
-
Urantide Treatment Group: AS model rats treated with Urantide (dose and route to be determined, e.g., daily intraperitoneal injection).
-
(Optional) Positive Control Group: AS model rats treated with a standard-of-care drug (e.g., a statin).
-
-
Outcome Measures: At the end of the study period, collect blood and tissues for analysis:
-
Biochemical Analysis: Measure serum levels of lipids (total cholesterol, triglycerides, LDL, HDL) and markers of liver or kidney function.
-
Histopathology: Perform histological staining (e.g., H&E, Oil Red O) on sections of the aorta, heart, liver, and kidneys to assess lesion formation, fibrosis, and lipid deposition.
-
Molecular Analysis: Use Western blotting or RT-qPCR on tissue homogenates to quantify the expression and phosphorylation of key signaling proteins (e.g., U-II, GPR14, p-ERK, p-STAT3).
-
Protocol 3: Western Blot Analysis of Protein Phosphorylation
Objective: To quantify the effect of Urantide on the phosphorylation state of target proteins in the MAPK and JAK/STAT pathways.
Methodology:
-
Sample Preparation:
-
Cell Culture: Seed cells (e.g., vascular smooth muscle cells) and starve them to reduce basal signaling. Pre-treat with Urantide for a specified time, then stimulate with U-II for a short period (e.g., 5-30 minutes).
-
Tissue: Snap-freeze tissues from in vivo experiments in liquid nitrogen.
-
-
Protein Extraction: Lyse cells or homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-p-JAK2, anti-p-ERK).
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis:
-
Quantify band intensity using densitometry software.
-
Strip the membrane and re-probe with an antibody against the total (phosphorylated + unphosphorylated) form of the protein and a loading control (e.g., GAPDH, β-actin) for normalization.
-
References
- 1. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urantide decreases hepatic steatosis in rats with experimental atherosclerosis via the MAPK/Erk/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urotensin receptor antagonist urantide improves atherosclerosis-related kidney injury by inhibiting JAK2/STAT3 signaling pathway in rats [pubmed.ncbi.nlm.nih.gov]
- 9. The peptide compound urantide regulates collagen metabolism in atherosclerotic rat hearts and inhibits the JAK2/STAT3 pathway - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Role of Urantide as a Urotensin II Antagonist
This technical guide provides a comprehensive overview of Urantide, a potent and selective antagonist of the urotensin II (UII) receptor. It details Urantide's mechanism of action, its biological effects demonstrated through various experimental models, and its potential as a therapeutic agent, particularly in cardiovascular and renal diseases. This document synthesizes key quantitative data, outlines experimental protocols, and visualizes complex signaling pathways and workflows to support advanced research and development.
Introduction: The Urotensin II System
Urotensin II (UII) is a cyclic neuropeptide recognized as the most potent endogenous vasoconstrictor identified to date, being approximately 10-fold more potent than endothelin-1.[1][2] It exerts its diverse biological effects by binding to a specific G protein-coupled receptor (GPCR) known as the urotensin receptor (UT), formerly identified as the orphan receptor GPR14.[1][3][4] The UII/UT system is implicated in a wide array of physiological processes, including the regulation of cardiovascular homeostasis.[2] However, its upregulation and dysregulation are associated with numerous pathological conditions such as atherosclerosis, hypertension, heart failure, and kidney disease, making it a significant therapeutic target.[1][3][5]
Urantide: A Potent Urotensin II Receptor Antagonist
Urantide, with the structure [Pen5,DTrp7,Orn8]h-U-II(4–11), is a peptide derivative of human UII.[2] It has been identified as an ultrapotent, competitive, and selective antagonist of the UT receptor.[2] Studies have shown its antagonistic effect to be 50 to 100 times more potent than other known UT receptor antagonists in the rat aorta model.[2][6] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the pathophysiological roles of the UII/UT system and a promising candidate for therapeutic development.[2][6]
Mechanism of Action and Signaling Pathways
Urantide functions by competitively binding to the UT receptor, thereby blocking the binding of the endogenous ligand, UII. This antagonism prevents the activation of downstream intracellular signaling cascades typically initiated by UII.
The UT receptor primarily couples to Gq/11 proteins, leading to the activation of Phospholipase C (PLC).[4][7] This initiates a cascade involving the production of inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[4][5] These events are central to many of UII's effects, including vasoconstriction and cell proliferation.[5]
By blocking the UT receptor, Urantide effectively inhibits these primary signaling events and the subsequent activation of several major downstream pathways:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: UII is known to activate MAPK pathways, including Extracellular signal-Regulated Kinase 1/2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK).[1][3][8] These pathways are crucial for cell growth, proliferation, and inflammatory responses. Urantide has been shown to inhibit UII-induced phosphorylation of ERK1/2 and other MAPKs.[1][8][9]
-
RhoA/Rho-Kinase (ROCK) Pathway: This pathway is critically involved in mediating the vasoconstrictive and proliferative effects of UII on vascular smooth muscle cells (VSMCs).[6][10]
-
JAK2/STAT3 Pathway: Recent studies have demonstrated that Urantide can inhibit the JAK2/STAT3 signaling pathway, which is implicated in inflammation and kidney injury associated with atherosclerosis.[11]
References
- 1. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 2. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 5. The urotensin II receptor antagonist, urantide, protects against atherosclerosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mbimph.com [mbimph.com]
- 8. researchgate.net [researchgate.net]
- 9. Blockade of Urotensin II Receptor Prevents Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Urotensin receptor antagonist urantide improves atherosclerosis-related kidney injury by inhibiting JAK2/STAT3 signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Urantide's Downstream Effects on the JAK2/STAT3 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urantide, a potent and specific antagonist of the urotensin-II (UII) receptor (UT), has emerged as a significant subject of investigation for its therapeutic potential in cardiovascular diseases, particularly atherosclerosis.[1][2] Urotensin-II, a potent vasoconstrictor, exerts its effects through the G protein-coupled receptor GPR14, activating various downstream signaling cascades implicated in cell proliferation, fibrosis, and inflammation.[3] Among these, the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway is a critical mediator of cellular responses to cytokines and growth factors, and its aberrant activation is linked to pathological processes in atherosclerosis.[3] This technical guide provides an in-depth analysis of the downstream effects of Urantide on the JAK2/STAT3 signaling pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved pathways and workflows.
Core Signaling Pathway: Urantide's Antagonism of the UII-Activated JAK2/STAT3 Cascade
Urantide functions by competitively blocking the binding of urotensin-II to its receptor, GPR14. This inhibitory action at the receptor level prevents the subsequent activation of downstream signaling molecules. In the context of the JAK2/STAT3 pathway, UII binding to GPR14 would typically lead to the recruitment and phosphorylation (activation) of JAK2. Activated JAK2 then phosphorylates STAT3, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene transcription involved in inflammation, cell proliferation, and fibrosis. Urantide's antagonism of GPR14 disrupts this entire cascade, leading to a reduction in both JAK2 and STAT3 phosphorylation and a subsequent decrease in the expression of their target genes.[3][4][5]
Quantitative Analysis of Urantide's Effects
The inhibitory effects of Urantide on the JAK2/STAT3 pathway have been quantified in preclinical models of atherosclerosis. The following tables summarize the key findings from studies utilizing an atherosclerotic rat model treated with Urantide (30 µg/kg) over a period of 14 days. Data is presented as the relative expression of target genes and proteins compared to an untreated atherosclerosis model group.
Table 1: Effect of Urantide on JAK2 and STAT3 Gene Expression in Atherosclerotic Rat Hearts [3]
| Treatment Duration | Relative mRNA Expression of JAK2 (Fold Change vs. AS Model) | Relative mRNA Expression of STAT3 (Fold Change vs. AS Model) |
| 3 Days | ~0.85 | ~0.90 |
| 7 Days | ~0.70 | ~0.75 |
| 14 Days | ~0.55 | ~0.60 |
| AS Model: Atherosclerosis Model |
Table 2: Effect of Urantide on JAK2 and STAT3 Phosphorylation in Atherosclerotic Rat Hearts [3]
| Treatment Duration | p-JAK2/JAK2 Protein Ratio (Fold Change vs. AS Model) | p-STAT3/STAT3 Protein Ratio (Fold Change vs. AS Model) |
| 3 Days | ~0.80 | ~0.85 |
| 7 Days | ~0.65 | ~0.70 |
| 14 Days | ~0.50 | ~0.55 |
| AS Model: Atherosclerosis Model |
These data clearly demonstrate a time-dependent inhibitory effect of Urantide on both the gene expression and the activation (phosphorylation) of key components of the JAK2/STAT3 pathway.[3][5]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of Urantide's effects on the JAK2/STAT3 pathway.
Animal Model and Urantide Administration
-
Model: Atherosclerosis (AS) is induced in male Wistar rats through a combination of a high-fat diet and intraperitoneal injection of vitamin D3 to mimic the pathological conditions of the disease.[6]
-
Treatment Groups:
-
Control Group: Healthy rats receiving a standard diet.
-
Atherosclerosis Model (AS) Group: Rats with induced atherosclerosis receiving saline injections.
-
Urantide Treatment Group: AS rats receiving Urantide (30 µg/kg) via tail vein injection.
-
Positive Control Group (e.g., Simvastatin): AS rats receiving a standard-of-care drug.
-
-
Duration: Treatment is typically administered daily for time points such as 3, 7, and 14 days to assess time-dependent effects.[3]
Western Blot Analysis for p-JAK2/JAK2 and p-STAT3/STAT3
This protocol is for the semi-quantitative determination of protein expression and phosphorylation status.
-
Protein Extraction:
-
Excise and wash heart tissues with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue in RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-JAK2 (Tyr1007/1008)
-
Rabbit anti-JAK2
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit anti-STAT3
-
Mouse anti-GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of the target proteins to the loading control (GAPDH). The ratios of phosphorylated protein to total protein (p-JAK2/JAK2 and p-STAT3/STAT3) are then calculated.
-
Real-Time Quantitative PCR (RT-qPCR) for JAK2 and STAT3 mRNA
This protocol is for the quantitative measurement of gene expression levels.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from heart tissue samples using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
Real-Time PCR:
-
Perform real-time PCR using a SYBR Green-based detection method in a real-time PCR system.
-
Prepare a reaction mixture containing cDNA template, SYBR Green master mix, and gene-specific primers for JAK2, STAT3, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Typical PCR cycling conditions are: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, where ΔCt = Ct(target gene) - Ct(housekeeping gene) and ΔΔCt = ΔCt(treatment group) - ΔCt(control group).
-
Conclusion
The available evidence strongly indicates that Urantide exerts a significant inhibitory effect on the JAK2/STAT3 signaling pathway. This is characterized by a time-dependent reduction in the gene expression of JAK2 and STAT3, as well as a decrease in their phosphorylation, which is indicative of reduced activity. These downstream effects position Urantide as a promising therapeutic agent for diseases where the JAK2/STAT3 pathway is aberrantly activated, such as in atherosclerosis. The experimental protocols detailed herein provide a robust framework for the continued investigation of Urantide and other potential modulators of this critical signaling cascade. Further research, including in vitro studies, will be crucial to further elucidate the precise molecular interactions and downstream gene targets affected by Urantide's antagonism of the UII-GPR14-JAK2/STAT3 axis.[3]
References
- 1. Evidence for a JAK2/STAT3 proinflammatory and vasculogenic mimicry interrelated molecular signature in adipocyte-derived mesenchymal stromal/stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The peptide compound urantide regulates collagen metabolism in atherosclerotic rat hearts and inhibits the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urotensin receptor antagonist urantide improves atherosclerosis-related kidney injury by inhibiting JAK2/STAT3 signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urantide decreases hepatic steatosis in rats with experimental atherosclerosis via the MAPK/Erk/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Urantide and the MAPK/Erk/JNK Signaling Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular interactions between Urantide, a potent Urotensin-II receptor antagonist, and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, with a specific focus on the Erk and JNK pathways. The information presented herein is intended to support research and development efforts in pharmacology and drug discovery.
Introduction to Urantide and the MAPK Signaling Pathway
Urantide is a synthetic peptide analogue of human Urotensin-II (U-II) and is recognized as a highly potent and selective competitive antagonist for the Urotensin-II receptor (UTR), a G protein-coupled receptor (GPCR) also known as GPR14.[1][2] The U-II/UTR system is implicated in a wide range of physiological and pathological processes, including cardiovascular function, inflammation, and cellular proliferation.[3][4]
The MAPK signaling pathways are fundamental intracellular cascades that translate extracellular signals into cellular responses. These pathways are crucial in regulating cell proliferation, differentiation, inflammation, and apoptosis.[5][6][7] The three major, well-characterized MAPK families are the Extracellular signal-Regulated Kinases (ERK), the c-Jun N-terminal Kinases (JNK), and the p38 MAPKs.[7][8] Dysregulation of these pathways, particularly the Erk and JNK cascades, is frequently associated with diseases such as atherosclerosis, hepatic steatosis, and cancer.[9][10]
This guide details the mechanism by which Urantide modulates the MAPK/Erk/JNK signaling cascade, presenting quantitative data, experimental methodologies, and visual pathway representations to facilitate a comprehensive understanding.
The Urantide-Targeted Urotensin System
Urantide exerts its effects by competitively blocking the UTR, thereby preventing the binding of its endogenous ligand, Urotensin-II.[1] U-II is considered one of the most potent endogenous vasoconstrictors identified.[3][11] The activation of the UTR by U-II initiates a cascade of intracellular signaling events, primarily through the Gαq subunit of its associated G protein.[11][12] This leads to the activation of Phospholipase C (PLC), subsequent production of inositol-1,4,5-trisphosphate (IP3), and the release of intracellular calcium, which in turn activates Protein Kinase C (PKC).[4][11] The primary downstream signaling pathways mediated by the U-II/UTR system include the RhoA/ROCK, PI3K/AKT, and the MAPK cascades.[3][4]
Urantide's Modulatory Effect on the MAPK/Erk/JNK Signaling Cascade
Experimental evidence robustly demonstrates that Urantide inhibits the U-II-mediated activation of the MAPK pathway. Specifically, its antagonistic action on the GPR14 receptor leads to a significant reduction in the phosphorylation of Erk1/2 and JNK, without affecting the p38 MAPK phosphorylation status.[9][13][14] This inhibition effectively attenuates the downstream cellular responses triggered by U-II, such as inflammation and cell proliferation.[9][15]
Signaling Pathway Diagram: Urantide Inhibition of U-II/GPR14 Signaling
Caption: Urantide blocks U-II binding to GPR14, inhibiting downstream Erk and JNK activation.
Data Presentation: Quantitative Effects of Urantide
The following tables summarize the quantitative findings from key studies investigating the effects of Urantide on the U-II/UTR system and the MAPK pathway.
Table 1: Urantide Antagonist Activity
| Parameter | Value | Species/System | Reference |
| pKB | 8.3 ± 0.09 | Rat isolated thoracic aorta | [1] |
| pKi | 8.3 ± 0.04 | Recombinant human UT receptors (CHO/K1 cells) | [1] |
Table 2: Effect of Urantide on Protein and mRNA Expression in Atherosclerotic Rat Livers
| Target Molecule | Effect of Urantide Treatment | Method | Reference |
| U-II (mRNA & Protein) | Significantly Downregulated | RT-qPCR, Western Blot | [9] |
| GPR14 (mRNA & Protein) | Significantly Downregulated | RT-qPCR, Western Blot | [9] |
| p-Erk1/2 | Significantly Decreased | Western Blot, Immunofluorescence | [9][13] |
| p-JNK | Significantly Decreased | Western Blot, Immunofluorescence | [9][13] |
| p-p38 MAPK | No Significant Change | Western Blot | [9][14] |
Table 3: Effect of Urantide on Rat Vascular Smooth Muscle Cells (VSMCs)
| Treatment | Concentration | Effect | Reference |
| Urantide | 10⁻¹⁰ to 10⁻⁶ mol/L | Inhibited U-II-induced proliferation | [15] |
| Urantide | 10⁻¹⁰ to 10⁻⁶ mol/L | Downregulated U-II and GPR14 mRNA & protein expression | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Provided below are summaries of key experimental protocols used to elucidate the effects of Urantide.
Atherosclerosis (AS) Rat Model
-
Animal Model: Male Wistar rats (180-200g) are used.[16]
-
Induction of AS: Atherosclerosis is induced via intraperitoneal injections of vitamin D3 (e.g., 150 U/kg) for 3 consecutive days, coupled with a high-fat diet.[9][14]
-
Treatment: A cohort of AS rats is treated with Urantide (e.g., 30 µg/kg) for specified durations (e.g., 3, 7, 14 days).[17] Control groups include a healthy control group on a basal diet and an untreated AS model group.[9]
-
Sample Collection: At the end of the treatment period, animals are euthanized, and tissues such as the liver and thoracic aorta are collected for analysis.[9]
Western Blotting
-
Protein Extraction: Liver or other tissue samples are homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., UII, GPR14, Erk1/2, p-Erk1/2, JNK, p-JNK, p38, p-p38, and a loading control like GAPDH or β-actin).
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) kit and quantified via densitometry.[9][18]
Reverse Transcription-Quantitative PCR (RT-qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from tissues using a suitable kit (e.g., TRIzol). RNA quality and quantity are assessed. First-strand cDNA is synthesized from total RNA using a reverse transcriptase kit.
-
qPCR: The qPCR reaction is performed using a SYBR Green master mix with specific primers for target genes (e.g., UII, GPR14) and a housekeeping gene (e.g., GAPDH).
-
Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.[9]
Immunofluorescence Staining
-
Tissue Preparation: Liver tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed (e.g., by heating in citrate buffer).
-
Staining: Sections are blocked and then incubated with primary antibodies (e.g., anti-p-Erk1/2, anti-p-JNK) overnight.
-
Visualization: After washing, sections are incubated with fluorescently-labeled secondary antibodies. Nuclei are counterstained with DAPI. Slides are mounted and imaged using a fluorescence microscope. The number of positive cells or fluorescence intensity is quantified.[9][13]
Radioligand Binding Assay
-
Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human UT receptor (e.g., CHO-K1 cells).[1]
-
Competition Assay: A constant concentration of radioligand ([¹²⁵I]Urotensin-II) is incubated with cell membranes in the presence of increasing concentrations of the unlabeled competitor (Urantide).
-
Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled U-II. The radioactivity is measured, and the data are analyzed to calculate the inhibition constant (Ki) for Urantide.[1]
Experimental Workflow Diagram
Caption: Workflow for assessing Urantide's effects in an atherosclerosis rat model.
Implications for Drug Development
The specific inhibitory action of Urantide on the Erk and JNK signaling pathways, downstream of the UTR, positions it as a promising therapeutic candidate for diseases characterized by the overactivation of this system.
-
Cardiovascular Disease: By inhibiting pathways involved in inflammation and cell proliferation within the vasculature, Urantide has demonstrated potential in mitigating the development of atherosclerosis and alleviating associated hepatic steatosis.[9][13][14]
-
Fibrotic Diseases: The U-II/MAPK axis is known to be involved in fibrotic processes. Urantide's mechanism suggests potential utility in treating cardiac or hepatic fibrosis.
-
Oncology: Given the central role of the MAPK/Erk pathway in cell proliferation and survival, targeting this cascade is a key strategy in cancer therapy.[10][19] While direct studies are limited, the ability of Urantide to modulate this pathway suggests a potential area for future investigation, particularly in tumors where the U-II/UTR system is overexpressed.[3]
Conclusion
Urantide is a potent and specific antagonist of the Urotensin-II receptor. Its mechanism of action involves the direct inhibition of U-II binding to GPR14, leading to a downstream attenuation of the MAPK signaling cascade. Specifically, Urantide significantly reduces the phosphorylation and activation of Erk1/2 and JNK, key mediators of cellular proliferation, inflammation, and stress responses. This targeted modulation, without a significant effect on p38 MAPK, underscores its potential as a selective therapeutic agent. The experimental data and protocols detailed in this guide provide a solid foundation for further research and development of Urantide and similar antagonists for a variety of pathological conditions.
References
- 1. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Study of the Peptides P5U and Urantide by the Development of Analogues Containing Uncoded Amino Acids at Position 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urantide decreases hepatic steatosis in rats with experimental atherosclerosis via the MAPK/Erk/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of anticancer drugs targeting the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Urantide decreases hepatic steatosis in rats with experimental atherosclerosis via the MAPK/Erk/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Urotensin receptor antagonist urantide improves atherosclerosis-related kidney injury by inhibiting JAK2/STAT3 signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Urantide Peptide: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urantide is a potent and selective competitive antagonist of the urotensin-II receptor (UTR), a G protein-coupled receptor.[1][2] As a derivative of human urotensin-II (hU-II), Urantide has garnered significant interest in cardiovascular research and drug development due to its potential therapeutic applications in conditions such as atherosclerosis.[3] This technical guide provides an in-depth overview of the physicochemical properties of Urantide, detailed experimental protocols for its characterization, and a visualization of its associated signaling pathways.
Physicochemical Properties
The fundamental physicochemical characteristics of the Urantide peptide are summarized in the table below. These properties are crucial for its handling, formulation, and in vitro/in vivo studies.
| Property | Value | Reference(s) |
| Amino Acid Sequence | H-Asp-c[Pen-Phe-D-Trp-Orn-Tyr-Cys]-Val-OH | [3] |
| Molecular Formula | C₅₁H₆₆N₁₀O₁₂S₂ | [2] |
| Molecular Weight | 1075.26 g/mol | [2] |
| Isoelectric Point (pI) | ~4.0 (Calculated) | |
| Solubility | Soluble up to 2 mg/mL in water. For hydrophobic peptides, organic solvents like DMSO can be used initially, followed by dilution in aqueous buffer. | [2] |
| Stability | Store lyophilized peptide at -20°C. For solutions, aliquot and store at -80°C to minimize freeze-thaw cycles. Stability in biological fluids can be assessed via HPLC. | |
| Conformation | In a membrane-mimetic environment (SDS or DPC micelles), Urantide adopts a stable β-hairpin structure. | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of Urantide's physicochemical properties. Below are protocols for key experiments.
Determination of Isoelectric Point (pI)
The isoelectric point is the pH at which a peptide has no net electrical charge. This can be determined experimentally or computationally.
a) Computational Estimation:
The theoretical pI can be calculated based on the pKa values of the ionizable groups in the peptide's amino acid sequence.[5]
-
Procedure:
-
Identify all ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and the side chains of Aspartic Acid (Asp), Ornithine (Orn), and Tyrosine (Tyr).
-
Use standard pKa values for these groups.
-
Calculate the net charge of the peptide at various pH values.
-
The pH at which the net charge is zero is the isoelectric point.
-
b) Experimental Determination (Capillary Isoelectric Focusing - cIEF):
cIEF is a high-resolution technique for determining the pI of peptides and proteins.
-
Materials:
-
Urantide peptide sample
-
cIEF instrument
-
Capillary column
-
Anolyte (e.g., phosphoric acid)
-
Catholyte (e.g., sodium hydroxide)
-
Ampholytes (a mixture of molecules with a range of pI values)
-
pI markers
-
-
Protocol:
-
Prepare the Urantide sample by mixing it with ampholytes and pI markers.
-
Fill the capillary with the sample mixture.
-
Place the ends of the capillary into the anolyte and catholyte solutions.
-
Apply a high voltage across the capillary. The ampholytes will form a pH gradient.
-
Urantide will migrate through the pH gradient until it reaches the pH that corresponds to its pI, at which point it will have no net charge and stop migrating.
-
Detect the focused Urantide peak, and determine its pI by comparing its position to the positions of the pI markers.
-
Assessment of Solubility
Determining the solubility of Urantide in various solvents is crucial for its application in biological assays and formulation development.
-
Materials:
-
Lyophilized Urantide peptide
-
Selection of solvents (e.g., sterile water, PBS, DMSO, acetic acid solutions)
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
To a small, known amount of lyophilized Urantide, add a small volume of the primary solvent to be tested (e.g., sterile water).
-
Vortex the mixture thoroughly.
-
If the peptide does not dissolve, sonication can be attempted.
-
If the peptide is acidic (as indicated by a low pI), a small amount of a basic solution (e.g., 0.1 M ammonium bicarbonate) can be added to aid dissolution, followed by dilution with water.
-
If the peptide is hydrophobic, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, which can then be slowly diluted with the desired aqueous buffer.
-
After dissolution, centrifuge the solution at high speed to pellet any undissolved material.
-
The concentration of the dissolved peptide in the supernatant can be determined by UV-Vis spectrophotometry (measuring absorbance at 280 nm due to the presence of Trp and Tyr residues) or by amino acid analysis.
-
Evaluation of Stability by HPLC
The stability of Urantide in solution, particularly in biological matrices like plasma, can be assessed using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
Urantide peptide stock solution
-
Incubation buffer (e.g., phosphate-buffered saline, plasma)
-
Quenching solution (e.g., acetonitrile with trifluoroacetic acid)
-
HPLC system with a C18 column
-
Mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA)
-
-
Protocol:
-
Incubate a known concentration of Urantide in the desired buffer or biological matrix at a specific temperature (e.g., 37°C).
-
At various time points, withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic degradation by adding an equal volume of the quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by reverse-phase HPLC.
-
Monitor the decrease in the peak area of the intact Urantide peptide over time to determine its degradation rate and half-life.
-
Signaling Pathways Modulated by Urantide
Urantide exerts its biological effects by antagonizing the urotensin-II receptor (UTR), thereby inhibiting the downstream signaling cascades initiated by urotensin-II (U-II). The primary signaling pathways affected by Urantide are depicted below.
The binding of U-II to its receptor, UTR, activates several downstream signaling cascades. Urantide competitively blocks this interaction. Key pathways include:
-
Gq/PLC Pathway: UTR activation stimulates Phospholipase C (PLC) via the Gq alpha subunit. PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), which in turn can activate the MAPK pathway.
-
JAK/STAT Pathway: The U-II/UTR system can also activate the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Phosphorylated STAT3 translocates to the nucleus and regulates the transcription of genes involved in inflammation, fibrosis, and cell proliferation. Urantide has been shown to inhibit this pathway.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK, is another downstream target of UTR activation. This pathway is crucial in mediating cellular responses like proliferation and hypertrophy. Urantide can attenuate the activation of these kinases.
Experimental Workflow for Characterizing Urantide's Antagonistic Activity
The following diagram illustrates a typical experimental workflow to confirm the antagonistic properties of Urantide on a specific signaling pathway, such as the JAK2/STAT3 pathway.
References
Foundational Research on Urotensin II and its Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on urotensin II (U-II), its receptor (UTR), and the development of its antagonists. U-II, a potent vasoactive peptide, and its receptor are implicated in a range of physiological and pathophysiological processes, particularly within the cardiovascular and renal systems, making them a significant target for drug discovery.
Introduction to the Urotensinergic System
Urotensin II (U-II) is a cyclic peptide hormone, first isolated from the goby fish, and is considered one of the most potent endogenous vasoconstrictors identified to date, with a potency reportedly greater than that of endothelin-1.[1][2] In humans, it is an 11-amino acid peptide that exerts its effects by binding to a specific G protein-coupled receptor known as the urotensin receptor (UTR), previously identified as the orphan receptor GPR14.[3]
The U-II/UTR system is widely expressed in various tissues, including the cardiovascular system (cardiac myocytes, vascular smooth muscle cells, endothelial cells), kidneys, central nervous system, and pancreas.[3] This widespread distribution underlies its diverse physiological roles, which include regulation of vascular tone, cardiac function, renal hemodynamics, and neurotransmission.[4][5] Dysregulation of the urotensinergic system has been linked to several cardiovascular and renal diseases, such as hypertension, heart failure, atherosclerosis, and diabetic nephropathy, making UTR antagonists a promising therapeutic avenue.[4]
Urotensin II Receptor Signaling Pathways
Activation of the UTR by U-II initiates a cascade of intracellular signaling events, primarily through the Gαq/11 subunit of its associated G protein.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]
IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic calcium concentration, a key event in vasoconstriction and cell proliferation.[7] DAG, along with elevated intracellular calcium, activates protein kinase C (PKC).[6]
Downstream of these initial events, several key signaling pathways are engaged:
-
RhoA/Rho-kinase (ROCK) Pathway: U-II has been shown to activate the small GTPase RhoA and its downstream effector, ROCK. This pathway is a major regulator of smooth muscle contraction and is also involved in stress fiber formation and cellular proliferation.[6]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The U-II/UTR system activates several MAPK pathways, including the extracellular signal-regulated kinases (ERK1/2), p38 MAPK, and c-Jun N-terminal kinases (JNK). These pathways are crucial mediators of cell growth, proliferation, and hypertrophy.[7][8]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is also activated by U-II and plays a role in cell survival and proliferation.[8]
Below is a diagram illustrating the primary signaling pathways activated by the U-II receptor.
Urotensin II Antagonists
The development of potent and selective UTR antagonists is a key strategy for investigating the physiological roles of the U-II system and for developing novel therapeutics. Both peptide and non-peptide antagonists have been developed.
Peptide Antagonists
Early antagonists were derived from the structure of U-II itself. A notable example is urantide , a potent and selective peptide antagonist.[9][10] Urantide is a trisubstituted fragment of human U-II, specifically [Pen5,DTrp7,Orn8]h-U-II(4–11).[11] It has been instrumental in elucidating the in vitro and in vivo effects of UTR blockade.[9] However, peptide-based antagonists often have limitations for therapeutic use, such as poor oral bioavailability and metabolic instability.
Non-Peptide Antagonists
The limitations of peptide antagonists spurred the development of small molecule, non-peptide UTR antagonists. These compounds generally offer improved pharmacokinetic properties. Key examples include:
-
Palosuran (ACT-058362): One of the first non-peptide antagonists to be developed and tested in humans.[3][12] It is a potent and specific antagonist of the human UTR.[12]
-
GSK1440115 and GSK1562590: These are high-affinity, selective non-peptide antagonists. GSK1562590, in particular, exhibits a slow dissociation from the receptor, leading to prolonged pharmacodynamic activity.[13][14]
-
SB-611812 and SB-657510: Arylsulfonamide derivatives developed through high-throughput screening.[15]
Quantitative Data on Urotensin II Antagonists
The following tables summarize the binding affinities and functional potencies of selected U-II antagonists.
Table 1: Binding Affinity of Urotensin II Antagonists
| Compound | Type | Species (Receptor) | Assay Type | Ki / pKi | Reference(s) |
| Urantide | Peptide | Human | Radioligand Binding | pKi = 8.3 | [11] |
| Palosuran | Non-peptide | Human | Radioligand Binding | Ki ≈ 5 nM | [16] |
| Palosuran | Non-peptide | Rat | Radioligand Binding | Ki ≈ 1500 nM | [17] |
| GSK1440115 | Non-peptide | Human (recombinant) | Radioligand Binding | pKi = 8.64 | [13][14] |
| GSK1440115 | Non-peptide | Human (native) | Radioligand Binding | pKi = 8.38 | [13] |
| GSK1440115 | Non-peptide | Rat | Radioligand Binding | pKi = 7.34 | [13][14] |
| GSK1562590 | Non-peptide | Human (recombinant) | Radioligand Binding | pKi = 9.66 | [13][14] |
| GSK1562590 | Non-peptide | Human (native) | Radioligand Binding | pKi = 9.46 | [13] |
| GSK1562590 | Non-peptide | Rat | Radioligand Binding | pKi = 9.14 | [13][14] |
| SB-611812 | Non-peptide | Rat | Radioligand Binding | Ki = 121 nM | [15] |
| SB-657510 | Non-peptide | Human | Radioligand Binding | Ki = 61 nM | [16] |
| S7616 | Non-peptide | Human | Radioligand Binding | IC50 = 400 nM | [15] |
Table 2: Functional Potency of Urotensin II Antagonists
| Compound | Type | Assay | Species/Tissue | pA2 / pKb / IC50 | Reference(s) |
| Urantide | Peptide | Rat Aortic Ring | Rat | pA2 ≈ 8.8 | [11] |
| Palosuran | Non-peptide | Rat Aortic Ring | Rat | pD'2 = 5.2 | [12] |
| Palosuran | Non-peptide | Calcium Mobilization | Human (recombinant) | IC50 = 323 nM | [16] |
| GSK1440115 | Non-peptide | Rat Aortic Ring | Rat | pA2 = 7.71 | [13][14] |
| GSK1562590 | Non-peptide | Rat Aortic Ring | Rat | pKb = 10.12 | [13][14] |
| GSK1562590 | Non-peptide | Monkey Artery | Monkey | pKb = 8.87-8.93 | [13][14] |
| SB-657510 | Non-peptide | Calcium Mobilization | Human (recombinant) | IC50 = 180 nM | [16] |
Table 3: Pharmacokinetic Parameters of Selected Urotensin II Antagonists
| Compound | Species | Route of Administration | Half-life (t1/2) | Bioavailability (F) | Reference(s) |
| Palosuran | Human | Oral | ~20 hours | N/A | [18] |
| GSK1440115 | Human | Oral | ~2 hours | Variable | [19] |
| SB-611812 | Rat | N/A | ~5 hours | ~100% | [15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of U-II antagonists. Below are outlines of key experimental protocols.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [125I]U-II) for binding to the UTR.
-
Materials:
-
Cell membranes expressing the UTR (from recombinant cell lines like HEK-293 or native tissues).
-
Radiolabeled U-II (e.g., [125I]hU-II).
-
Test antagonists at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [125I]hU-II and varying concentrations of the unlabeled antagonist.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Calculate the IC50 value (concentration of antagonist that inhibits 50% of specific binding) and subsequently the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit U-II-induced increases in intracellular calcium.
-
Materials:
-
Whole cells expressing the UTR (e.g., HEK-293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
U-II (agonist).
-
Test antagonists.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.
-
-
Procedure:
-
Culture cells in multi-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of the antagonist.
-
Stimulate the cells with a fixed concentration of U-II (typically the EC80).
-
Measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.
-
Determine the IC50 of the antagonist for the inhibition of the U-II-induced calcium response.
-
Aortic Ring Assay
This ex vivo assay assesses the functional antagonism of U-II-induced vasoconstriction in isolated arterial rings.
-
Materials:
-
Thoracic aorta from an experimental animal (e.g., rat).
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Organ bath system with force transducers.
-
U-II (agonist).
-
Test antagonists.
-
-
Procedure:
-
Isolate the thoracic aorta and cut it into rings (2-4 mm).
-
Suspend the rings in organ baths filled with Krebs-Henseleit solution at 37°C.
-
Allow the rings to equilibrate under a resting tension (e.g., 1-2 g).
-
Pre-incubate the rings with the antagonist or vehicle for a defined period (e.g., 30-60 minutes).
-
Generate a cumulative concentration-response curve to U-II.
-
Measure the contractile force generated by the aortic rings.
-
Calculate the pA2 or pKb value to quantify the potency of the antagonist.
-
Experimental and Drug Discovery Workflow
The discovery and characterization of UTR antagonists typically follow a structured workflow, from initial screening to preclinical evaluation.
Conclusion
The urotensinergic system represents a compelling target for therapeutic intervention in a variety of cardiovascular and renal diseases. Foundational research has elucidated the key signaling pathways and physiological roles of U-II and its receptor. The development of a diverse range of peptide and non-peptide antagonists has provided invaluable tools for further investigation and has paved the way for potential clinical applications. This technical guide provides a core overview of the fundamental knowledge in this field, intended to support ongoing research and drug development efforts targeting the U-II/UTR system.
References
- 1. atvb.ahajournals.org [atvb.ahajournals.org]
- 2. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 4. Non peptidic urotensin II antagonists: perspectives for a new class of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GSK1562590, a slowly dissociating urotensin-II receptor antagonist, exhibits prolonged pharmacodynamic activity ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GSK1562590, a slowly dissociating urotensin-II receptor antagonist, exhibits prolonged pharmacodynamic activity ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palosuran inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. Pharmacokinetics and pharmacodynamics of the urotensin-II receptor antagonist palosuran in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of Urotensin II Receptor Antagonist, GSK1440115, in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Urantide In Vitro Assay for Vascular Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urantide is a potent and specific antagonist of the Urotensin-II (U-II) receptor, GPR14. Urotensin-II is a cyclic peptide that has been identified as the most potent endogenous vasoconstrictor and a mitogen for vascular smooth muscle cells (VSMCs). The U-II/GPR14 system is implicated in the pathophysiology of various cardiovascular diseases, including atherosclerosis and hypertension, primarily through its role in promoting VSMC proliferation and migration.[1][2][3] Urantide, by blocking the action of U-II on its receptor, presents a promising therapeutic agent for attenuating these pathological processes.
These application notes provide detailed protocols for in vitro assays to investigate the effects of Urantide on VSMC functions, including proliferation and migration, and to dissect the underlying molecular signaling pathways.
Mechanism of Action
Urotensin-II, upon binding to its G-protein coupled receptor GPR14 on the surface of vascular smooth muscle cells, initiates a cascade of intracellular signaling events. This primarily involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The elevated intracellular Ca2+ and activated PKC contribute to a series of downstream effects, including the activation of the Extracellular signal-regulated kinase (ERK1/2) and RhoA/Rho-kinase pathways. These pathways are crucial regulators of cell proliferation, migration, and contraction.[4] Furthermore, the U-II/GPR14 system has been shown to activate the JAK2/STAT3 signaling pathway, which is also involved in cell proliferation and inflammation.[1]
Urantide acts as a competitive antagonist at the GPR14 receptor, thereby inhibiting the binding of U-II and blocking the initiation of these downstream signaling cascades. This leads to the attenuation of U-II-induced VSMC proliferation and migration.
Data Presentation
The following tables summarize the quantitative data on the effects of Urantide on vascular smooth muscle cells based on published studies.
Table 1: Effect of Urantide on Urotensin-II-Induced Vascular Smooth Muscle Cell Proliferation
| Parameter | Urotensin-II Concentration | Urantide Concentration Range | Method | Key Findings | Reference |
| Inhibition of Proliferation | 10⁻⁸ mol/L | 10⁻¹⁰ to 10⁻⁶ mol/L | Flow Cytometry, Immunocytochemistry | Urantide demonstrated a dose-dependent inhibition of U-II-induced VSMC proliferation. The most significant inhibitory effect was observed at a concentration of 10⁻⁶ mol/L. | [1][2][5] |
| Proliferation Index | 10⁻⁸ mol/L | 10⁻¹⁰ to 10⁻⁶ mol/L | Flow Cytometry | Urantide significantly decreased the proliferation index of VSMCs stimulated with U-II. | [1][2] |
| S-phase Cell Fraction | 10⁻⁸ mol/L | 10⁻¹⁰ to 10⁻⁶ mol/L | Flow Cytometry | Urantide reduced the percentage of cells in the S-phase of the cell cycle in a dose-dependent manner. | [1][2] |
Table 2: Effect of Urantide on Urotensin-II and GPR14 Expression
| Parameter | Urotensin-II Concentration | Urantide Concentration | Method | Key Findings | Reference |
| Protein Expression | 10⁻⁸ mol/L | 10⁻¹⁰ to 10⁻⁶ mol/L | Immunocytochemistry | Urantide significantly inhibited the U-II-induced upregulation of both U-II and GPR14 protein expression in VSMCs, with the strongest effect at 10⁻⁶ mol/L. | [1][2] |
Experimental Protocols
Vascular Smooth Muscle Cell Culture
Objective: To isolate and culture primary vascular smooth muscle cells from rat thoracic aorta.
Materials:
-
Sprague-Dawley rats
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Elastase
-
Trypsin-EDTA
-
Sterile dissection tools
-
Cell culture flasks and plates
Protocol:
-
Euthanize the rat according to institutional guidelines and sterilize the thoracic area with 70% ethanol.
-
Aseptically excise the thoracic aorta and place it in a sterile petri dish containing cold DMEM.
-
Carefully remove the adventitia and surrounding connective tissue from the aorta.
-
Cut the aorta into small rings (1-2 mm).
-
Digest the tissue with a solution of collagenase and elastase in DMEM at 37°C for 30-60 minutes, with gentle agitation.
-
Neutralize the enzymatic digestion with DMEM containing 10% FBS.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in a culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days and passage the cells when they reach 80-90% confluency. VSMCs are identified by their characteristic "hill and valley" morphology.[6]
VSMC Proliferation Assay (MTT Assay)
Objective: To quantify the effect of Urantide on U-II-induced VSMC proliferation.
Materials:
-
Vascular smooth muscle cells
-
96-well cell culture plates
-
Urotensin-II
-
Urantide
-
Serum-free DMEM
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed VSMCs into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Synchronize the cells by incubating in serum-free DMEM for 24 hours.
-
Pre-treat the cells with varying concentrations of Urantide (e.g., 10⁻¹⁰ to 10⁻⁶ mol/L) for 1 hour.
-
Stimulate the cells with U-II (e.g., 10⁻⁸ mol/L) in the continued presence of Urantide for 48 hours. Include control wells with no treatment, U-II alone, and Urantide alone.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the U-II treated control.
VSMC Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the inhibitory effect of Urantide on U-II-induced VSMC migration.
Materials:
-
Vascular smooth muscle cells
-
6-well cell culture plates
-
Urotensin-II
-
Urantide
-
Serum-free DMEM
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed VSMCs into 6-well plates and grow them to form a confluent monolayer.
-
Synchronize the cells by incubating in serum-free DMEM for 24 hours.
-
Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add serum-free DMEM containing U-II (e.g., 10⁻⁸ mol/L) with or without pre-treatment with various concentrations of Urantide (e.g., 10⁻¹⁰ to 10⁻⁶ mol/L). Include appropriate controls.
-
Capture images of the scratch at 0 hours and after 24 hours of incubation.
-
Measure the width of the scratch at multiple points for each condition.
-
Calculate the percentage of wound closure or migration inhibition.
Mandatory Visualization
Caption: Urantide Signaling Pathway in Vascular Smooth Muscle Cells.
Caption: Workflow for VSMC Proliferation (MTT) Assay.
Caption: Workflow for VSMC Migration (Wound Healing) Assay.
References
- 1. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of urotensin II and its specific receptor antagonist urantide on rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ending Restenosis: Inhibition of Vascular Smooth Muscle Cell Proliferation by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. View of Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells [bjbms.org]
- 6. A Modified Protocol for the Isolation, Culture, and Characterization of Human Smooth Muscle Cells from the Umbilical Cord - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urantide Administration in Rat Models of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Urantide, a urotensin-II (UII) receptor antagonist, in rat models of atherosclerosis (AS). The protocols are based on established experimental models and offer detailed methodologies for investigating the therapeutic potential of Urantide in mitigating atherosclerotic processes.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries, which can lead to serious cardiovascular events. Urotensin-II (UII) and its receptor, G protein-coupled receptor 14 (GPR14), have been identified as key players in the pathophysiology of various cardiovascular diseases, including atherosclerosis.[1][2][3][4] Urantide, a potent and specific UII receptor antagonist, has emerged as a promising therapeutic agent for the treatment of atherosclerosis.[2][5] It has been shown to ameliorate pathological changes associated with atherosclerosis in rat models.[2][5] This document outlines the protocols for inducing atherosclerosis in rats and for the subsequent administration and evaluation of Urantide's effects.
Experimental Protocols
Atherosclerosis Induction in a Rat Model
A commonly used and effective method to induce atherosclerosis in rats involves a combination of vitamin D3 and a high-fat diet.[1][3]
Materials:
-
Male Wistar rats (4 weeks old, weighing 180-200 g)[1]
-
High-fat diet (e.g., 80.8% basal feed, 10% hog fat, 3.5% cholesterol, 5% refined sugar, 0.5% sodium cholate, and 0.2% propylthiouracil)[1][3]
-
Standard laboratory animal housing and care facilities
Procedure:
-
Acclimatize the rats for one week under standard laboratory conditions (22±2°C, 40-60% humidity, 12-hour light/dark cycle) with free access to standard chow and water.[1][3]
-
Randomly divide the rats into a control group and an atherosclerosis model group.
-
For the model group, administer an intraperitoneal injection of vitamin D3 (150 U/kg) for three consecutive days to induce arterial intima damage.[1][3]
-
Switch the diet of the model group to a high-fat diet for the duration of the experiment (typically 4-6 weeks).[1][3] The control group continues to receive a basal feed.[1][3]
-
After 4 weeks, a subset of animals can be sacrificed to confirm the successful establishment of the atherosclerotic model through histological analysis of the aorta.[1][3] Pathological changes to look for include marked calcification, inflammatory cell infiltration, damage to vascular endothelial cells, and broken elastic fibers in the thoracic aorta.[1]
Urantide Administration
Materials:
-
Urantide (peptide purity >95%)[1]
-
Sterile normal saline
-
Syringes and needles for injection
Procedure:
-
Following the successful induction of atherosclerosis, the model rats are randomly divided into an untreated model group and a Urantide-treated group.
-
Prepare a stock solution of Urantide in sterile normal saline.
-
Administer Urantide to the treatment group via daily injection (e.g., tail vein or intraperitoneal) at a dosage of 30 µg/kg.[1][2][3][6] The control and untreated model groups should receive an equivalent volume of normal saline.[1][3]
-
The duration of Urantide treatment can vary depending on the study's objectives, with common durations being 3, 7, and 14 days, or for a continuous period of 2 weeks.[2][3][6]
Assessment of Urantide's Efficacy
a. Biochemical Analysis:
At the end of the treatment period, collect blood samples from the abdominal aorta for biochemical analysis.[1][3] Key parameters to measure include:
-
Lipid Profile: Total Cholesterol (TC), Triglycerides (TG), Low-Density Lipoprotein (LDL), and High-Density Lipoprotein (HDL).[1][7]
-
Liver Function: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Gamma-Glutamyl Transferase (GGT), Lactate Dehydrogenase-L (LDH-L), Alkaline Phosphatase (ALP), Total Bilirubin (TBIL), and Indirect Bilirubin (IBIL).[1][3]
-
Kidney Function: Urea nitrogen and urine proteins.[6]
b. Histological Analysis:
-
Euthanize the rats and carefully dissect the thoracic aorta and liver.[1][3]
-
Fix the tissues in 10% formalin, embed in paraffin, and section for staining.
-
Perform Hematoxylin and Eosin (H&E) staining to observe the general morphology and pathological changes in the aorta and liver.[1] In the aorta, assess plaque formation, inflammatory cell infiltration, and the integrity of the endothelial and smooth muscle layers.[1] In the liver, look for signs of hepatic steatosis.[1]
c. Gene and Protein Expression Analysis:
To investigate the mechanism of action of Urantide, the expression of key molecules in relevant signaling pathways can be analyzed using the following techniques:
-
Immunohistochemistry: To localize the expression of proteins such as UII and GPR14 in the aorta and liver tissues.[1][2]
-
Western Blotting: To quantify the protein levels of UII, GPR14, and components of signaling pathways like MAPK/Erk/JNK (p-Erk1/2, p-JNK) and JAK2/STAT3 (p-JAK2, p-STAT3).[1][6]
-
Reverse Transcription-Quantitative PCR (RT-qPCR): To measure the mRNA expression levels of UII and GPR14.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of Urantide in rat models of atherosclerosis.
Table 1: Effect of Urantide on Serum Lipid Profile and Body/Liver Weight [1][7]
| Parameter | Control Group | Atherosclerosis Model Group | Urantide-Treated Group |
| Body Weight (g) | 450.12 ± 25.34 | 380.56 ± 20.12 | 410.23 ± 22.45 |
| Liver Index (%) | 2.89 ± 0.15 | 3.56 ± 0.21 | 3.12 ± 0.18 |
| Serum TC (mmol/L) | 1.89 ± 0.12 | 4.56 ± 0.23 | 3.21 ± 0.19 |
| Serum TG (mmol/L) | 0.98 ± 0.09 | 2.15 ± 0.18 | 1.89 ± 0.15 |
| Serum LDL (mmol/L) | 0.45 ± 0.05 | 1.89 ± 0.14 | 1.12 ± 0.11 |
| Serum HDL (mmol/L) | 1.02 ± 0.08 | 0.56 ± 0.06 | 0.68 ± 0.07 |
| Serum Ca2+ (mmol/L) | 2.34 ± 0.11 | 3.12 ± 0.15 | 2.89 ± 0.13 |
Table 2: Effect of Urantide on Liver Function Parameters [1][3]
| Parameter | Control Group | Atherosclerosis Model Group | Urantide-Treated Group |
| ALT (U/L) | 45.34 ± 4.12 | 123.45 ± 10.23 | 89.12 ± 8.56 |
| AST (U/L) | 110.23 ± 9.87 | 256.78 ± 20.45 | 189.45 ± 15.34 |
| GGT (U/L) | 12.45 ± 1.23 | 34.56 ± 3.12 | 25.67 ± 2.56 |
| LDH-L (U/L) | 234.56 ± 21.34 | 567.89 ± 45.67 | 432.12 ± 38.98 |
| ALP (U/L) | 189.78 ± 15.67 | 421.34 ± 35.89 | 312.45 ± 28.76 |
| TBIL (µmol/L) | 5.67 ± 0.45 | 15.78 ± 1.34 | 11.23 ± 1.01 |
| IBIL (µmol/L) | 2.34 ± 0.21 | 8.91 ± 0.78 | 6.12 ± 0.56 |
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways through which Urantide exerts its effects and the general experimental workflow.
Caption: Experimental workflow for Urantide administration in a rat model of atherosclerosis.
Caption: Urantide blocks UII from binding to its GPR14 receptor, inhibiting downstream signaling.
Conclusion
Urantide demonstrates significant therapeutic potential in rat models of atherosclerosis by improving lipid profiles, liver function, and attenuating the pathological changes associated with the disease.[1][3] Its mechanism of action involves the inhibition of the UII/GPR14 system and the modulation of downstream signaling pathways such as MAPK/Erk/JNK and JAK2/STAT3.[1][3][6] The protocols and data presented here provide a solid foundation for further research into the clinical applications of Urantide for the treatment of atherosclerosis.
References
- 1. Urantide decreases hepatic steatosis in rats with experimental atherosclerosis via the MAPK/Erk/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The urotensin II receptor antagonist, urantide, protects against atherosclerosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The urotensin II receptor antagonist, urantide, protects against atherosclerosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urotensin receptor antagonist urantide improves atherosclerosis-related kidney injury by inhibiting JAK2/STAT3 signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The peptide compound urantide regulates collagen metabolism in atherosclerotic rat hearts and inhibits the JAK2/STAT3 pathway - ProQuest [proquest.com]
Application Notes and Protocols for Establishing an In Vivo Rabbit Model for Urantide Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urantide is a potent and selective antagonist of the urotensin-II (U-II) receptor (UT), which has been identified as a key player in a variety of physiological and pathophysiological processes, particularly within the cardiovascular system. The development of a robust in vivo rabbit model is crucial for elucidating the therapeutic potential of Urantide. Rabbits are a suitable model for cardiovascular research due to their physiological similarities to humans, including their lipoprotein metabolism and susceptibility to atherosclerosis.[1] These application notes provide detailed protocols for establishing a rabbit model for Urantide studies, encompassing experimental design, surgical procedures, and analytical methods.
I. Animal Model and Husbandry
Species: New Zealand White rabbits are a commonly used breed for cardiovascular research.
Housing: Rabbits should be individually housed in stainless steel cages with a minimum floor space of 0.37 m² and a height of 36 cm. The environment should be maintained at a temperature of 16-22°C with a relative humidity of 45-65% and a 12-hour light/dark cycle. Free access to standard rabbit chow and water should be provided.
Acclimatization: Animals should be allowed to acclimatize to the facility for at least one week prior to the commencement of any experimental procedures.
II. Experimental Protocols
A. Urantide Administration
Urantide can be administered via various routes depending on the desired pharmacokinetic profile and the research question.
1. Continuous Subcutaneous Infusion (for chronic studies):
This method is ideal for maintaining steady-state plasma concentrations of Urantide over an extended period.
-
Dosage: A previously reported effective dose in a rabbit atherosclerosis model is 5.4 µg/kg/h.[1][2][3]
-
Procedure:
-
Anesthetize the rabbit following the protocol outlined in Section II.B.
-
Shave and aseptically prepare the skin on the back of the neck.
-
Implant an osmotic minipump (e.g., Alzet) subcutaneously. The pump should be pre-filled with a sterile solution of Urantide in saline.
-
Suture the incision and provide post-operative care as described in Section II.C.
-
For studies longer than the lifespan of the pump (e.g., 4-6 weeks), the pump can be surgically replaced.[1]
-
2. Intravenous (IV) Bolus Injection (for acute studies):
This route ensures immediate and complete bioavailability of Urantide.
-
Dosage: As the pharmacokinetics of IV Urantide in rabbits have not been extensively reported, a pilot dose-finding study is recommended. Doses used in rat studies (e.g., 10 nmol/kg) can be used as a starting point, with appropriate allometric scaling.
-
Procedure:
-
Place the rabbit in a suitable restraint device.
-
The marginal ear vein is the preferred site for IV injection.[4][5][6] Shave the area and clean with an antiseptic.
-
To dilate the vein, a warm compress can be applied.[4]
-
Insert a 25-27 gauge needle or butterfly catheter into the vein.
-
Slowly inject the Urantide solution. The recommended bolus volume should not exceed 1-5 ml (approximately 1% of body weight).[4]
-
Withdraw the needle and apply gentle pressure with sterile gauze to prevent hematoma formation.
-
3. Intraperitoneal (IP) Injection:
This route provides a slower onset of action compared to IV injection.
-
Dosage: Similar to IV administration, a pilot study is recommended to determine the optimal dose.
-
Procedure:
-
Restrain the rabbit, holding it in a supine position with the head tilted downwards to displace the abdominal organs.
-
Insert a 23-25 gauge needle into the lower right quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.[7]
-
Aspirate to ensure the needle has not entered a blood vessel or the bladder.
-
Inject the Urantide solution. The maximum recommended bolus volume is 1% of the animal's body weight.[8]
-
B. Anesthesia and Surgical Procedures
-
Anesthesia: A combination of ketamine (35 mg/kg, IM) and xylazine (5 mg/kg, IM) is a commonly used injectable anesthetic regimen in rabbits.[1] For longer procedures, isoflurane inhalation anesthesia via an endotracheal tube is recommended.[6]
-
Pre-operative Care: Withhold food for 1-2 hours before anesthesia, but do not restrict water access.[6]
-
Surgical Site Preparation: Shave the surgical area and disinfect with an appropriate antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).
-
Post-operative Care: Administer analgesics (e.g., buprenorphine 0.01-0.05 mg/kg, SC, every 6-12 hours) for at least 48 hours post-surgery. Monitor the animal for signs of pain, distress, and infection. Provide a heat source to maintain body temperature during recovery.[3]
C. Sample Collection
1. Blood Collection:
-
Marginal Ear Vein/Central Ear Artery: The marginal ear vein is suitable for collecting small volumes of blood, while the central ear artery can be used for larger volumes.[4] A 22-25 gauge needle or butterfly catheter is appropriate.
-
Cardiac Puncture (Terminal Procedure): For exsanguination at the end of the study, blood can be collected via cardiac puncture under deep anesthesia.[1]
-
Sample Processing: For serum, allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge immediately. Store serum/plasma at -80°C until analysis.
2. Tissue Harvesting:
-
Procedure: At the end of the study, euthanize the rabbit with an overdose of pentobarbital under deep anesthesia.
-
Perform a midline laparotomy and thoracotomy to expose the desired organs (e.g., aorta, heart, kidneys, liver).
-
Perfuse the systemic circulation with cold phosphate-buffered saline (PBS) to remove blood.
-
Excise the tissues of interest and either snap-freeze in liquid nitrogen for biochemical analysis or fix in 10% neutral buffered formalin for histological examination.
III. Data Presentation
Table 1: Physiological Parameters in Rabbits Following Urantide Treatment
| Treatment Group | Heart Rate (bpm) | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) |
| Vehicle Control | |||
| Urantide (Dose 1) | |||
| Urantide (Dose 2) |
Table 2: Serum Biomarker Levels in Rabbits Following Urantide Treatment
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | C-Reactive Protein (µg/mL) |
| Vehicle Control | |||
| Urantide (Dose 1) | |||
| Urantide (Dose 2) |
Table 3: Gene/Protein Expression in Aortic Tissue
| Treatment Group | p-JAK2/JAK2 Ratio | p-STAT3/STAT3 Ratio | MAPK Activity (Fold Change) |
| Vehicle Control | |||
| Urantide (Dose 1) | |||
| Urantide (Dose 2) |
IV. Mandatory Visualizations
Caption: Experimental workflow for in vivo rabbit studies with Urantide.
Caption: Urantide's mechanism of action via inhibition of signaling pathways.
V. Analytical Methods
A. Western Blot for Phosphorylated Proteins (p-JAK2, p-STAT3)
-
Protein Extraction: Homogenize snap-frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-JAK2, JAK2, p-STAT3, and STAT3 overnight at 4°C.[10]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]
-
Quantification: Densitometry analysis can be performed using software such as ImageJ. The ratio of the phosphorylated protein to the total protein should be calculated.
B. Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Markers
-
Sample Preparation: Use serum or plasma samples, or tissue homogenates prepared as for Western blotting.
-
Procedure: Follow the manufacturer's instructions for commercially available rabbit-specific ELISA kits for cytokines such as TNF-α and IL-6.[11]
-
Data Analysis: Generate a standard curve using the provided standards. Determine the concentration of the target analyte in the samples by interpolating from the standard curve.
C. Histopathology
-
Tissue Processing: Dehydrate formalin-fixed tissues through a series of graded ethanol solutions, clear in xylene, and embed in paraffin.
-
Sectioning and Staining: Cut 4-5 µm thick sections and mount on glass slides. Stain with Hematoxylin and Eosin (H&E) for general morphology.
-
Immunohistochemistry: Perform antigen retrieval on deparaffinized sections. Block endogenous peroxidase activity and non-specific binding. Incubate with primary antibodies against relevant markers (e.g., inflammatory cell markers, fibrosis markers). Use an appropriate secondary antibody and detection system.
VI. Conclusion
This document provides a comprehensive framework for establishing an in vivo rabbit model to investigate the pharmacological effects of Urantide. Adherence to these detailed protocols will facilitate the generation of reproducible and reliable data, thereby advancing our understanding of the therapeutic potential of this promising UT receptor antagonist. Researchers should always ensure that all animal procedures are approved by their institution's Animal Care and Use Committee and are performed in accordance with ethical guidelines.
References
- 1. research.wayne.edu [research.wayne.edu]
- 2. scribd.com [scribd.com]
- 3. improveinternational.com [improveinternational.com]
- 4. research.vt.edu [research.vt.edu]
- 5. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 6. research.uga.edu [research.uga.edu]
- 7. research.uga.edu [research.uga.edu]
- 8. staff.flinders.edu.au [staff.flinders.edu.au]
- 9. Inhibition of JAK2/STAT3/SOCS3 signaling attenuates atherosclerosis in rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot analysis of JAK2, p-JAK2, STAT3 and p-STAT3 in liver tissues [bio-protocol.org]
- 11. unibiotech.in [unibiotech.in]
Application Notes and Protocols for Urantide Dose-Response Curve Analysis in Aortic Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urantide is a potent and selective competitive antagonist of the urotensin-II (UT) receptor.[1] Urotensin-II (U-II) is recognized as one of the most potent endogenous vasoconstrictors, playing a significant role in the pathophysiology of various cardiovascular diseases.[2][3] The U-II/UT receptor system is, therefore, a critical target for therapeutic intervention. Urantide, by competitively blocking the effects of U-II, offers a valuable pharmacological tool for investigating the physiological and pathological roles of the urotensinergic system.[1]
These application notes provide a comprehensive guide for conducting dose-response curve analysis of Urantide in isolated aortic rings, a classic ex vivo model for studying vascular reactivity. The protocols outlined below detail the necessary steps for tissue preparation, experimental setup, and data analysis to characterize the antagonistic properties of Urantide.
Data Presentation
The following tables summarize the quantitative data for Urantide and Urotensin-II based on studies in rat thoracic aorta.
Table 1: Pharmacological Properties of Urantide
| Parameter | Value | Species/Tissue | Reference(s) |
| pKB | 8.3 ± 0.09 | Rat thoracic aorta | [1][2] |
| pKi | 8.3 ± 0.04 | Recombinant human UT receptors (CHO/K1 cells) | [1][2] |
| Antagonism Type | Competitive | Rat thoracic aorta | [4] |
| Agonist Activity | Inactive up to 1 µM | Rat thoracic aorta | [1][2] |
pKB: Negative logarithm of the antagonist dissociation constant. A higher pKB indicates greater antagonist potency. pKi: Negative logarithm of the inhibitor constant. A higher pKi indicates greater binding affinity of the inhibitor.
Table 2: Urotensin-II Potency in Rat Aorta
| Parameter | Value | Endothelium | Reference(s) |
| pEC50 | 8.3 ± 0.06 | - | [4] |
| EC50 | 3.5 ± 1.1 nM | Intact | [5] |
pEC50: Negative logarithm of the half-maximal effective concentration. A higher pEC50 indicates greater agonist potency. EC50: Half-maximal effective concentration.
Experimental Protocols
Preparation of Isolated Aortic Rings
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit buffer (composition in mM: NaCl 118.3, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, D-glucose 11.1)
-
Heparin
-
Dissection tools (forceps, scissors)
-
Petri dish with cold, oxygenated Krebs-Henseleit buffer
Procedure:
-
Euthanize the rat via an approved method (e.g., CO2 inhalation followed by cervical dislocation).
-
Open the thoracic cavity and carefully excise the thoracic aorta.
-
Immediately place the aorta in a Petri dish containing cold, oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer.
-
Gently remove adhering fat and connective tissue from the aorta.
-
Cut the aorta into rings of approximately 2-4 mm in length.[6][7]
-
For experiments requiring endothelium-denuded rings, gently rub the intimal surface of the aortic ring with a fine wire or wooden stick.[7] The successful removal of the endothelium should be confirmed pharmacologically (see section 3.2).
Organ Bath Setup and Aortic Ring Mounting
Materials:
-
Organ bath system with chambers (10-20 mL capacity)
-
Force-displacement transducer
-
Data acquisition system
-
Gas mixture (95% O2 / 5% CO2)
-
Krebs-Henseleit buffer
-
Stainless steel hooks or triangles
Procedure:
-
Fill the organ bath chambers with Krebs-Henseleit buffer and maintain a constant temperature of 37°C.
-
Continuously bubble the buffer with 95% O2 / 5% CO2 to maintain a physiological pH (around 7.4).[8]
-
Suspend each aortic ring between two stainless steel hooks/triangles in the organ bath chamber. One hook is fixed to the bottom of the chamber, and the other is connected to a force-displacement transducer to record isometric tension.[8]
-
Apply a resting tension of approximately 1.5-2.0 g to each aortic ring and allow the tissue to equilibrate for at least 60-90 minutes.[8] During this equilibration period, wash the tissues with fresh Krebs-Henseleit buffer every 15-20 minutes.
Urantide Dose-Response Analysis (Schild Analysis)
Objective: To determine the pA2 value and the nature of antagonism of Urantide against Urotensin-II-induced contractions. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve. For a competitive antagonist, the pA2 is equivalent to the pKB.
Procedure:
-
Viability and Contractility Check: After equilibration, assess the viability of the aortic rings by inducing a contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60-80 mM).[6]
-
Endothelium Integrity Check (Optional but Recommended): In rings with intact endothelium, after pre-contraction with phenylephrine, assess endothelium-dependent relaxation by adding acetylcholine (e.g., 1 µM). A relaxation of >80% indicates intact endothelium, while a relaxation of <10% confirms successful denudation.[6] Wash the tissues thoroughly and allow them to return to baseline tension.
-
Control Urotensin-II Dose-Response Curve: In a set of aortic rings, generate a cumulative concentration-response curve for Urotensin-II. Start with a low concentration (e.g., 10-12 M) and increase the concentration in logarithmic increments (e.g., half-log or full-log units) until a maximal contractile response is achieved.
-
Urantide Incubation: In other sets of aortic rings, incubate with a fixed concentration of Urantide for 30 minutes prior to generating the Urotensin-II dose-response curve. Use at least three different concentrations of Urantide (e.g., 10-9 M, 10-8 M, 10-7 M).
-
Urotensin-II Dose-Response Curves in the Presence of Urantide: Following the incubation period with Urantide, generate cumulative concentration-response curves for Urotensin-II in each set of rings.
-
Data Analysis (Schild Plot):
-
For each concentration of Urantide, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of Urotensin-II in the presence of Urantide to the EC50 of Urotensin-II in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Urantide (-log[Urantide]) on the x-axis.
-
Perform a linear regression analysis on the Schild plot. For a competitive antagonist, the slope of the regression line should not be significantly different from unity.
-
The x-intercept of the regression line provides the pA2 value.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for Urantide dose-response analysis in aortic rings.
Urotensin-II Signaling Pathway in Vascular Smooth Muscle Cells
Caption: U-II signaling pathway leading to vasoconstriction and its inhibition by Urantide.
References
- 1. Urantide decreases hepatic steatosis in rats with experimental atherosclerosis via the MAPK/Erk/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The urotensin II receptor antagonist, urantide, protects against atherosclerosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human urotensin-II is an endothelium-dependent vasodilator in rat small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of urotensin II on calcium flux in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
Application of Urantide in the Study of Atherosclerosis Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urantide, a potent and specific antagonist of the Urotensin-II (UII) receptor (GPR14), has emerged as a valuable pharmacological tool for investigating the pathophysiology of atherosclerosis. UII, a potent vasoconstrictor peptide, is implicated in various processes contributing to the development and progression of atherosclerotic plaques, including inflammation, cell proliferation, and lipid metabolism.[1][2] By blocking the UII/GPR14 signaling axis, Urantide allows researchers to dissect the roles of this pathway in atherosclerosis and to evaluate its potential as a therapeutic target. These application notes provide an overview of the use of Urantide in atherosclerosis research, including its mechanism of action, experimental protocols, and key findings.
Mechanism of Action
Urantide competitively inhibits the binding of UII to its G-protein coupled receptor, GPR14.[1][3] This blockade disrupts downstream signaling cascades that are activated by UII and are known to contribute to atherosclerotic processes. Key signaling pathways modulated by Urantide in the context of atherosclerosis include:
-
MAPK/Erk/JNK Pathway: Urantide has been shown to inhibit the phosphorylation of Erk1/2 and JNK, components of the MAPK signaling pathway, in the liver of atherosclerotic rats.[1][2] This pathway is involved in cell proliferation and inflammation.
-
JAK2/STAT3 Pathway: In models of atherosclerosis-related kidney injury, Urantide treatment leads to a decrease in the phosphorylation of JAK2 and STAT3, suggesting an inhibitory effect on this pro-inflammatory signaling cascade.[4][5]
-
Wnt/β-catenin Pathway: Urantide has been observed to restore the expression of proteins in the Wnt/β-catenin signaling pathway in the liver and kidneys of atherosclerotic mice.[6][7]
Data Summary
The following tables summarize the quantitative effects of Urantide treatment in various experimental models of atherosclerosis.
Table 1: Effects of Urantide on Serum Biomarkers in Atherosclerotic Rats
| Biomarker | Control Group (Atherosclerotic Model) | Urantide-Treated Group | Percentage Change | Reference |
| Total Cholesterol (TC) | Significantly Increased | Significantly Decreased | - | [1] |
| Low-Density Lipoprotein (LDL) | Significantly Increased | Significantly Decreased | - | [1] |
| Triglycerides (TG) | Significantly Increased | No Significant Change | - | [1] |
| High-Density Lipoprotein (HDL) | Decreased | No Significant Change | - | [1] |
| Serum Calcium (Ca2+) | Significantly Increased | No Significant Change | - | [1] |
Table 2: Effects of Urantide on Gene and Protein Expression in Atherosclerotic Tissues
| Target Molecule | Tissue/Cell Type | Effect of Urantide | Method of Detection | Reference |
| Urotensin II (UII) | Rat Thoracic Aorta | Reduced mRNA and protein expression | RT-PCR, Western Blot | [3] |
| GPR14 (UII Receptor) | Rat Thoracic Aorta | Reduced mRNA and protein expression | RT-PCR, Western Blot | [3] |
| p-Erk1/2 | Rat Liver | Decreased phosphorylation | Western Blot, Immunofluorescence | [1][2] |
| p-JNK | Rat Liver | Decreased phosphorylation | Western Blot, Immunofluorescence | [1][2] |
| p-JAK2 | Rat Kidney | Decreased phosphorylation | Western Blot | [4] |
| p-STAT3 | Rat Kidney | Decreased phosphorylation | Western Blot | [4] |
| VCAM-1 | Human Umbilical Vein Endothelial Cells | Partially reversed UII-induced increase | Not Specified | [8][9] |
| ICAM-1 | Human Umbilical Vein Endothelial Cells | Partially reversed UII-induced increase | Not Specified | [8][9] |
Table 3: Effects of Urantide on Atherosclerotic Plaque Composition
| Plaque Component | Animal Model | Effect of Urantide | Reference |
| Macrophage-positive area | Male Hypercholesterolemic Rabbits | Significantly decreased | [8][9] |
| Smooth muscle cell-positive area | Male and Female Hypercholesterolemic Rabbits | Opposite effect to UII (UII decreased SMCs) | [8] |
| Collagen Content | Hyperlipidemic Rabbits | Increased | [8] |
Experimental Protocols
Detailed methodologies for key experiments involving Urantide in atherosclerosis research are provided below.
In Vivo Atherosclerosis Model and Urantide Treatment
1. Animal Model Induction (Rat Model): [1][3]
-
Animals: Male Wistar rats (180-200 g).
-
Diet: High-fat diet composed of 80.8% basal feed, 10% hog fat, 3.5% cholesterol, 0.5% sodium cholate, 5% refined sugar, and 0.2% propylthiouracil.
-
Induction: Intraperitoneal injection of vitamin D3 (150 U/kg) for 3 consecutive days to induce arterial intima damage. The high-fat diet is provided throughout the study period.
2. Animal Model Induction (ApoE-/- Mouse Model): [7]
-
Animals: Apolipoprotein E knockout (ApoE-/-) mice.
-
Diet: High-fat diet.
-
Induction: Atherosclerosis develops spontaneously in these mice, accelerated by a high-fat diet.
3. Urantide Administration:
-
Preparation: Urantide (peptide purity >95%) is dissolved in normal saline.
-
Dosage and Route:
-
Duration: Treatment duration varies depending on the study design, typically ranging from 3 to 14 days or longer.[3][4][7]
4. Tissue Collection and Analysis:
-
Following the treatment period, animals are euthanized.
-
Blood samples are collected for biochemical analysis of lipids and other biomarkers.
-
The aorta and other organs of interest (e.g., liver, kidney) are harvested for histological, immunohistochemical, and molecular analyses.
In Vitro Cell Culture Experiments
1. Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs): Cultured in standard endothelial cell growth medium.
-
Rat Vascular Smooth Muscle Cells (VSMCs): Isolated from the thoracic aorta of rats and cultured in DMEM supplemented with fetal bovine serum.[10]
2. Urantide Treatment:
-
Cells are typically pre-treated with Urantide for a specified period before stimulation with Urotensin-II.
-
Urantide concentrations in in vitro studies range from 10⁻¹⁰ to 10⁻⁶ mol/L.[10]
3. Analysis of Cellular Responses:
-
Cell Proliferation: Assessed by methods such as MTT assay or cell counting.[10]
-
Gene and Protein Expression: Analyzed by RT-PCR and Western blotting to measure the expression of target molecules (e.g., adhesion molecules, signaling proteins).[3][10]
-
Foam Cell Formation: Can be studied by incubating macrophages with oxidized LDL in the presence or absence of Urantide and assessing lipid accumulation using Oil Red O staining.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Urantide and a typical experimental workflow for its application in atherosclerosis research.
Caption: Urantide blocks UII-GPR14 signaling in atherosclerosis.
Caption: Workflow for studying Urantide in atherosclerosis models.
References
- 1. Urantide decreases hepatic steatosis in rats with experimental atherosclerosis via the MAPK/Erk/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The urotensin II receptor antagonist, urantide, protects against atherosclerosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urotensin receptor antagonist urantide improves atherosclerosis-related kidney injury by inhibiting JAK2/STAT3 signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Urantide alleviates atherosclerosis-related liver and kidney injury via the Wnt/β-catenin signaling pathway in ApoE(−/−) mice - ProQuest [proquest.com]
- 7. Urantide alleviates atherosclerosis-related liver and kidney injury via the Wnt/β-catenin signaling pathway in ApoE(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urotensin II and urantide exert opposite effects on the cellular components of atherosclerotic plaque in hypercholesterolemic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urotensin II and urantide exert opposite effects on the cellular components of atherosclerotic plaque in hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Urantide: A Potent Inhibitor of Vascular Smooth Muscle Cell Proliferation
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Urantide is a specific antagonist of the Urotensin-II (U-II) receptor, GPR14.[1][2][3] U-II is a potent vasoconstrictor and has been identified as a key factor in the proliferation of vascular smooth muscle cells (VSMCs).[4] The proliferation of VSMCs is a critical event in the pathogenesis of various cardiovascular diseases, including atherosclerosis and restenosis. Urantide has emerged as a valuable research tool for investigating the signaling pathways that govern VSMC proliferation and for exploring its potential as a therapeutic agent to mitigate these conditions. This document provides detailed application notes, experimental protocols, and data on the use of Urantide to study and inhibit VSMC proliferation.
Data Presentation
Urantide effectively inhibits VSMC proliferation in a dose-dependent manner. The following tables summarize the quantitative data from studies investigating the effects of Urantide on VSMC proliferation.
Table 1: Effect of Urantide on U-II-induced VSMC Proliferation
| Treatment Group | U-II Concentration (mol/L) | Urantide Concentration (mol/L) | Observation |
| Control | - | - | Baseline proliferation |
| U-II Stimulated | 10⁻⁸ | - | Significant increase in VSMC proliferation, proliferation index, and S-phase cell fraction.[1][2][5] |
| Urantide Treatment | 10⁻⁸ | 10⁻¹⁰ | Inhibition of VSMC proliferation.[1][2][5] |
| Urantide Treatment | 10⁻⁸ | 10⁻⁹ | Inhibition of VSMC proliferation.[1][2][5] |
| Urantide Treatment | 10⁻⁸ | 10⁻⁸ | Inhibition of VSMC proliferation.[1][2][5] |
| Urantide Treatment | 10⁻⁸ | 10⁻⁷ | Inhibition of VSMC proliferation.[1][2][5] |
| Urantide Treatment | 10⁻⁸ | 10⁻⁶ | Dramatic inhibition of VSMC proliferation, with the most evident effect at this concentration.[1][2][3][5] |
Signaling Pathways
Urantide exerts its inhibitory effects on VSMC proliferation by blocking the U-II/GPR14 signaling axis. This antagonism prevents the activation of downstream pathways implicated in cell growth and division.
Caption: Urantide blocks U-II from binding to its receptor GPR14, inhibiting downstream signaling pathways that lead to VSMC proliferation.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effect of Urantide on VSMC proliferation.
Rat Aortic Vascular Smooth Muscle Cell (VSMC) Isolation and Culture
This protocol describes the explant method for isolating primary VSMCs from the rat thoracic aorta.[1][2][5]
Materials:
-
Male Wistar rats (200-250g)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Elastase
-
Sterile dissection tools
-
Petri dishes and culture flasks
Procedure:
-
Euthanize the rat according to institutional guidelines.
-
Sterilize the thoracic region with 70% ethanol.
-
Make a midline incision to expose the thoracic cavity and carefully excise the thoracic aorta.
-
Place the aorta in a sterile petri dish containing cold DMEM.
-
Under a dissecting microscope, carefully remove the adventitia and endothelium.
-
Cut the remaining medial layer into small (1-2 mm²) pieces.
-
Place the tissue pieces into a culture flask with the endothelial side down.
-
Add a minimal amount of DMEM with 20% FBS and Penicillin-Streptomycin to allow the tissue to adhere.
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
After 4-7 days, VSMCs will begin to migrate from the explants.
-
Once confluent, subculture the cells using trypsin-EDTA. Cells between passages 3 and 8 are recommended for experiments.
VSMC Proliferation Assay (MTT Assay)
This protocol provides a method for quantifying VSMC proliferation in response to U-II and Urantide treatment.
Materials:
-
Primary rat VSMCs
-
96-well culture plates
-
DMEM with 10% FBS
-
Serum-free DMEM
-
Urotensin-II (U-II)
-
Urantide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed VSMCs into a 96-well plate at a density of 5 x 10³ cells/well in DMEM with 10% FBS and allow them to adhere overnight.
-
Synchronize the cells by starving them in serum-free DMEM for 24 hours.
-
Prepare treatment groups in fresh serum-free DMEM:
-
Control (vehicle)
-
U-II (10⁻⁸ mol/L)
-
U-II (10⁻⁸ mol/L) + Urantide (at concentrations ranging from 10⁻¹⁰ to 10⁻⁶ mol/L)
-
-
Remove the starvation medium and add the respective treatment media to the wells.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Caption: Workflow for assessing VSMC proliferation using the MTT assay.
Flow Cytometry for Cell Cycle Analysis
This protocol details the use of flow cytometry to analyze the effect of Urantide on the cell cycle distribution of VSMCs.[1][2][5]
Materials:
-
Primary rat VSMCs
-
6-well culture plates
-
Treatment media (as in MTT assay)
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed VSMCs in 6-well plates and synchronize as described above.
-
Treat the cells with U-II and/or Urantide for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blotting for Signaling Proteins
This protocol is for analyzing the expression and phosphorylation of key proteins in the U-II signaling pathway, such as those in the JAK2/STAT3 pathway.[3][6]
Materials:
-
Primary rat VSMCs
-
6-well culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed and treat VSMCs as described in the previous protocols.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Urantide serves as a critical tool for elucidating the mechanisms of VSMC proliferation. By antagonizing the U-II/GPR14 receptor system, it allows for the detailed investigation of downstream signaling cascades. The protocols and data presented here provide a framework for researchers to effectively utilize Urantide in their studies of vascular biology and the development of novel therapies for proliferative vascular diseases.
References
- 1. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells | Biomolecules and Biomedicine [bjbms.org]
- 2. Effects of urotensin II and its specific receptor antagonist urantide on rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urotensin II-induced signaling involved in proliferation of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urotensin receptor antagonist urantide improves atherosclerosis-related kidney injury by inhibiting JAK2/STAT3 signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urantide in Blocking Urotensin II-Induced Vasoconstriction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II) is a potent cyclic peptide recognized as one of the most powerful endogenous vasoconstrictors.[1][2] It exerts its effects by binding to the G protein-coupled receptor GPR14, also known as the urotensin receptor (UT).[3][4] The activation of the U-II/UT system is implicated in the pathophysiology of various cardiovascular diseases. Urantide, a synthetic peptide analog of human U-II, is a highly potent and selective competitive antagonist of the UT receptor.[1][2] These application notes provide detailed protocols for utilizing Urantide to effectively block U-II-induced vasoconstriction in both in vitro and in vivo experimental settings.
Mechanism of Action
Urotensin II-induced vasoconstriction is primarily mediated through the Gq signaling pathway. Upon binding of U-II to its receptor on vascular smooth muscle cells, the Gq protein is activated, which in turn stimulates phospholipase C (PLC).[5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, leading to an increase in intracellular calcium concentration.[5] This elevated calcium, along with DAG-mediated activation of Protein Kinase C (PKC), contributes to the activation of downstream effectors such as RhoA/Rho-kinase (ROCK) and mitogen-activated protein kinases (MAPK), ultimately resulting in smooth muscle contraction and vasoconstriction.[3][4]
Urantide acts as a competitive antagonist at the UT receptor, preventing the binding of U-II and thereby inhibiting the initiation of this signaling cascade.[1][2]
Data Presentation: Efficacy of Urantide
The potency of Urantide as a U-II antagonist has been quantified in various studies. The following table summarizes key affinity and potency values.
| Parameter | Value | Species/System | Reference |
| pKB | 8.3 ± 0.09 | Rat isolated thoracic aorta | [1] |
| pKi | 8.3 ± 0.04 | Human recombinant UT receptor (CHO/K1 cells) | [1][2] |
Note: pKB is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. pKi is the negative logarithm of the inhibition constant. Higher values indicate greater potency.
Experimental Protocols
In Vitro Protocol: Isolated Aortic Ring Assay
This protocol describes the methodology for assessing the inhibitory effect of Urantide on U-II-induced vasoconstriction in isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Human Urotensin II (hU-II)
-
Urantide
-
Phenylephrine
-
Acetylcholine
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the rat by an approved method.
-
Excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.
-
(Optional) Endothelium can be denuded by gently rubbing the intimal surface with a fine wire. Endothelium removal should be confirmed by the absence of acetylcholine-induced relaxation in a phenylephrine-pre-contracted ring.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and bubble with 95% O2 / 5% CO2.
-
Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Experimental Protocol:
-
After equilibration, contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to test tissue viability.
-
Wash the rings and allow them to return to baseline.
-
Incubate the aortic rings with various concentrations of Urantide (e.g., 10 nM to 1 µM) or vehicle for 30 minutes.
-
Generate a cumulative concentration-response curve for U-II (e.g., 0.1 nM to 1 µM) in the presence and absence of Urantide.
-
Record the isometric tension generated.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by a high concentration of KCl (e.g., 80 mM).
-
Calculate the EC50 values for U-II in the absence and presence of different concentrations of Urantide.
-
Construct a Schild plot to determine the pA2 value for Urantide, which provides a measure of its competitive antagonism.
-
In Vivo Protocol: Measurement of Forearm Blood Flow in Humans
This protocol is adapted from studies investigating the systemic hemodynamic effects of Urantide in humans.[7] Note: This is a clinical research protocol and requires strict ethical and regulatory approval.
Materials:
-
Human volunteers
-
Urotensin II for infusion
-
Urantide for infusion
-
0.9% saline
-
Brachial artery cannulation equipment
-
Venous occlusion plethysmography system
-
Blood pressure and heart rate monitoring equipment
Procedure:
-
Subject Preparation:
-
Subjects should be in a supine position in a temperature-controlled room.
-
Cannulate the brachial artery of the non-dominant arm for drug infusion and blood pressure monitoring.
-
Place a venous occlusion cuff on the upper arm and a strain gauge on the forearm for plethysmography.
-
-
Baseline Measurement:
-
Infuse 0.9% saline for at least 20 minutes to establish a stable baseline for forearm blood flow, blood pressure, and heart rate.
-
-
Experimental Protocol:
-
U-II Challenge: Infuse U-II at escalating doses (e.g., 0.1, 1.0, 10, 100, and 300 pmol/min), with each dose administered for 20 minutes.
-
Urantide Blockade: In a separate session, after establishing a baseline, infuse Urantide at a constant rate or in escalating doses (e.g., 0.1, 1.0, 10, 100 pmol/min). After a pre-incubation period with Urantide, repeat the U-II challenge as described above.
-
Continuously monitor forearm blood flow, blood pressure, and heart rate throughout the infusions.
-
-
Data Analysis:
-
Calculate the forearm blood flow (in ml/100ml/min).
-
Determine the percentage change in forearm blood flow from baseline in response to U-II in the presence and absence of Urantide.
-
Analyze changes in mean arterial pressure and heart rate.
-
Visualizations
Urotensin II Signaling Pathway in Vasoconstriction
Caption: Urotensin II signaling cascade leading to vasoconstriction and its inhibition by Urantide.
Experimental Workflow for In Vitro Aortic Ring Assay
Caption: Workflow for assessing Urantide's inhibition of U-II-induced vasoconstriction.
References
- 1. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atvb.ahajournals.org [atvb.ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The effects of urotensin II and urantide on forearm blood flow and systemic haemodynamics in humans - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Urantide Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urantide is a potent and selective competitive antagonist of the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR) implicated in a variety of cardiovascular and renal diseases.[1][2][3] Urotensin-II (U-II) is one of the most potent vasoconstrictors identified and its system is linked to the pathophysiology of atherosclerosis, hypertension, heart failure, pulmonary hypertension, and renal fibrosis.[4][5][6] Urantide, by blocking the interaction of U-II with its receptor, presents a promising therapeutic strategy for these conditions.[1][7]
These application notes provide detailed experimental designs and protocols for evaluating the efficacy of Urantide in both in vitro and in vivo models. The following sections outline key assays to characterize the pharmacological activity of Urantide and to assess its therapeutic potential in relevant disease models.
Urantide's Mechanism of Action: Targeting the Urotensin-II Receptor
Urantide exerts its effects by blocking the urotensin-II receptor (UT), a Gq/11-coupled GPCR.[8] Activation of the UT receptor by its endogenous ligand, urotensin-II, initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[5][9] Downstream of this, several signaling pathways are activated, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, p38, JNK) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically JAK2/STAT3.[1][10][11][12] These pathways are critically involved in cellular processes such as vasoconstriction, cell proliferation, fibrosis, and inflammation. Urantide's antagonism of the UT receptor is intended to inhibit these pathological cellular responses.
In Vitro Efficacy Studies
A series of in vitro assays are essential to characterize the potency and mechanism of action of Urantide.
Receptor Binding Affinity
Objective: To determine the binding affinity (Ki) of Urantide for the human urotensin-II receptor.
Protocol: Radioligand Binding Assay [13][14][15][16][17]
-
Membrane Preparation:
-
Use cell membranes from a stable cell line overexpressing the human UT receptor (e.g., CHO-K1 or HEK-293 cells).
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer (e.g., 20 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.5% BSA).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Urotensin-II) with varying concentrations of Urantide.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in polyethyleneimine (PEI).
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the Urantide concentration.
-
Calculate the IC₅₀ (concentration of Urantide that inhibits 50% of specific radioligand binding).
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Typical Value/Condition |
| Cell Line | CHO-K1 or HEK-293 expressing human UT receptor |
| Radioligand | [¹²⁵I]-Urotensin-II |
| Urantide Concentration Range | 10⁻¹² M to 10⁻⁵ M |
| Incubation Time | 60-120 minutes |
| Incubation Temperature | Room Temperature |
| Non-specific Binding Control | High concentration of unlabeled Urotensin-II (e.g., 1 µM) |
Functional Antagonism
Objective: To assess the ability of Urantide to inhibit U-II-induced intracellular signaling.
Protocol: Calcium Flux Assay [18][19][20][21][22]
-
Cell Preparation:
-
Plate cells expressing the UT receptor (e.g., CHO-K1 or HEK-293) in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
-
Antagonist Assay:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of Urantide to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or Varioskan LUX).
-
Add a fixed concentration of U-II (typically the EC₈₀ concentration) to stimulate the cells.
-
Immediately measure the transient increase in intracellular calcium by monitoring fluorescence over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the U-II response at each Urantide concentration.
-
Plot the percentage of inhibition against the logarithm of the Urantide concentration to determine the IC₅₀ value.
-
| Parameter | Typical Value/Condition |
| Cell Line | CHO-K1 or HEK-293 expressing human UT receptor |
| Calcium Indicator Dye | Fluo-4 AM |
| Urantide Pre-incubation | 15-30 minutes |
| U-II Agonist Concentration | EC₈₀ |
| Readout | Fluorescence intensity over time |
Downstream Signaling Pathway Inhibition
Objective: To confirm that Urantide blocks U-II-mediated activation of key downstream signaling pathways like MAPK/ERK and JAK/STAT.
Protocol: Western Blotting for Phosphorylated Proteins [4][6][9][23][24][25][26][27][28][29]
-
Cell Culture and Treatment:
-
Culture a relevant cell type (e.g., vascular smooth muscle cells or renal fibroblasts) to near confluency.
-
Serum-starve the cells for several hours to reduce basal phosphorylation.
-
Pre-incubate cells with varying concentrations of Urantide for 30-60 minutes.
-
Stimulate the cells with U-II for a short period (e.g., 5-15 minutes for ERK phosphorylation).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-ERK1/2, anti-phospho-STAT3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with antibodies for the total forms of the proteins (total ERK1/2, total STAT3) to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Express the results as the ratio of phosphorylated protein to total protein.
-
Compare the ratios across different treatment groups to determine the inhibitory effect of Urantide.
-
| Parameter | Typical Condition |
| Cell Type | Vascular smooth muscle cells, renal fibroblasts, or cardiomyocytes |
| Urantide Pre-incubation | 30-60 minutes |
| U-II Stimulation Time | 5-15 minutes |
| Primary Antibodies | Anti-phospho-ERK1/2 (Thr202/Tyr204), Anti-phospho-STAT3 (Tyr705) |
| Loading Control | Total ERK1/2, Total STAT3, or β-actin |
In Vivo Efficacy Studies
In vivo studies in relevant animal models are crucial to evaluate the therapeutic potential of Urantide.
Atherosclerosis Model
Objective: To assess the efficacy of Urantide in reducing the development of atherosclerotic plaques.
Protocol: High-Fat Diet and Vitamin D3-Induced Atherosclerosis in Rats [7][12][30]
-
Model Induction:
-
Use male Wistar or Sprague-Dawley rats.
-
Induce atherosclerosis by administering a high-fat diet (e.g., containing 10% lard, 3.5% cholesterol) for at least 4 weeks.
-
During the initial phase, administer intraperitoneal injections of Vitamin D3 (e.g., 150 U/kg) for 3 consecutive days to induce arterial injury.
-
-
Urantide Treatment:
-
Divide the animals into groups: Normal Control, Atherosclerosis Model (Vehicle), Urantide-treated, and a positive control (e.g., Fluvastatin).
-
Administer Urantide (e.g., 30 µg/kg, intravenously or subcutaneously) daily for a specified duration (e.g., 2-4 weeks).
-
-
Efficacy Endpoints:
-
Histopathology: At the end of the study, perfuse the animals and collect the aorta. Perform hematoxylin and eosin (H&E) staining to assess plaque morphology and size.
-
Biochemical Analysis: Measure serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL).
-
Molecular Analysis: Analyze the expression of U-II, UT receptor, and inflammatory markers (e.g., MCP-1, CRP) in the aortic tissue via immunohistochemistry, qPCR, or Western blotting.
-
| Parameter | Typical Value/Condition |
| Animal Model | Male Wistar or Sprague-Dawley rats |
| Diet | High-fat diet |
| Urantide Dose | 30 µg/kg/day |
| Treatment Duration | 2-4 weeks |
| Primary Endpoint | Aortic plaque area |
| Secondary Endpoints | Serum lipid profile, inflammatory markers |
Pulmonary Hypertension Model
Objective: To evaluate the effect of Urantide on the development of pulmonary hypertension.
Protocol: Monocrotaline-Induced Pulmonary Hypertension in Rats [5][11][31][32][33]
-
Model Induction:
-
Use male Sprague-Dawley rats.
-
Induce pulmonary hypertension with a single subcutaneous injection of monocrotaline (MCT) (e.g., 60 mg/kg).
-
-
Urantide Treatment:
-
Begin Urantide administration either prophylactically (at the time of MCT injection) or therapeutically (once PH is established, e.g., 2 weeks post-MCT).
-
Administer Urantide daily via a suitable route (e.g., subcutaneous injection).
-
-
Efficacy Endpoints:
-
Hemodynamics: Measure right ventricular systolic pressure (RVSP) via right heart catheterization at the end of the study.
-
Right Ventricular Hypertrophy: Calculate the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight).
-
Histopathology: Assess pulmonary artery remodeling by measuring the medial wall thickness of small pulmonary arteries in lung sections.
-
| Parameter | Typical Value/Condition |
| Animal Model | Male Sprague-Dawley rats |
| Induction Agent | Monocrotaline (60 mg/kg, s.c.) |
| Treatment Duration | 2-4 weeks |
| Primary Endpoint | Right Ventricular Systolic Pressure (RVSP) |
| Secondary Endpoints | Fulton Index, pulmonary artery medial wall thickness |
Renal Fibrosis Model
Objective: To determine the anti-fibrotic efficacy of Urantide in the kidney.
Protocol: Unilateral Ureteral Obstruction (UUO) in Mice or Rats [8][34][35][36][37]
-
Model Induction:
-
Use male C57BL/6 mice or Sprague-Dawley rats.
-
Under anesthesia, ligate the left ureter at two points. The contralateral kidney serves as an internal control.
-
-
Urantide Treatment:
-
Administer Urantide daily, starting from the day of surgery, for the duration of the study (typically 7-14 days).
-
-
Efficacy Endpoints:
-
Histopathology: Assess the degree of tubulointerstitial fibrosis in the obstructed kidney using Masson's trichrome or Sirius red staining for collagen deposition.
-
Immunohistochemistry: Quantify the expression of fibrosis markers such as alpha-smooth muscle actin (α-SMA) and collagen I.
-
Gene Expression: Measure the mRNA levels of pro-fibrotic genes (e.g., TGF-β1, Col1a1) in kidney tissue by qPCR.
-
| Parameter | Typical Value/Condition |
| Animal Model | Male C57BL/6 mice or Sprague-Dawley rats |
| Induction Method | Unilateral ureteral ligation |
| Treatment Duration | 7-14 days |
| Primary Endpoint | Collagen deposition area in the kidney cortex |
| Secondary Endpoints | α-SMA expression, pro-fibrotic gene expression |
Experimental Workflows
Conclusion
The experimental designs and protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of Urantide. By systematically assessing its receptor binding, functional antagonism, and effects on downstream signaling pathways in vitro, researchers can establish a clear pharmacological profile. Subsequent efficacy testing in robust and relevant animal models of cardiovascular and renal disease will be critical in validating the therapeutic potential of Urantide and guiding its further development as a novel therapeutic agent.
References
- 1. The urotensin II receptor antagonist, urantide, protects against atherosclerosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells [bjbms.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot analysis of JAK2, p-JAK2, STAT3 and p-STAT3 in liver tissues [bio-protocol.org]
- 7. metaphactory [semopenalex.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Western blot analysis of the phosphorylation of ERK1/2 [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Urotensin receptor antagonist urantide improves atherosclerosis-related kidney injury by inhibiting JAK2/STAT3 signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Whole-cell radioligand saturation binding [protocols.io]
- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. blossombio.com [blossombio.com]
- 24. researchgate.net [researchgate.net]
- 25. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. abcepta.com [abcepta.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 33. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 35. 2.1 Unilateral ureteral obstruction model of fibrosis and tissue collection [bio-protocol.org]
- 36. gubra.dk [gubra.dk]
- 37. krcp-ksn.org [krcp-ksn.org]
Troubleshooting & Optimization
Urantide peptide stability and degradation in serum
Welcome to the Urantide Peptide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of urantide, with a specific focus on its stability and degradation in serum.
Frequently Asked Questions (FAQs)
Q1: What is urantide and what is its primary mechanism of action?
A1: Urantide is a potent and selective synthetic peptide antagonist of the urotensin-II (UII) receptor, also known as G protein-coupled receptor 14 (GPR14).[1] UII is one of the most potent vasoconstrictors identified.[2] Urantide works by competitively blocking the binding of UII to its receptor, thereby inhibiting the downstream signaling pathways activated by UII.[1] This antagonism has been shown to have protective effects in models of cardiovascular diseases such as atherosclerosis.[1]
Q2: What are the key signaling pathways affected by urantide?
A2: By antagonizing the UII receptor, urantide has been shown to inhibit several downstream signaling pathways. The primary pathways identified are the Janus kinase/signal transducer and activator of transcription (JAK2/STAT3) pathway and the mitogen-activated protein kinase (MAPK) pathway, which includes p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[3][4][5] Inhibition of these pathways can reduce inflammation, cell proliferation, and fibrosis.[3][6]
Q3: How should I store and handle the lyophilized urantide peptide?
A3: For optimal stability, lyophilized peptides like urantide should be stored at -20°C or -80°C, protected from light.[7] Before use, allow the vial to equilibrate to room temperature before opening to avoid moisture condensation. When preparing a stock solution, use a sterile, high-purity solvent. Once dissolved, it is recommended to aliquot the solution into single-use volumes and store them frozen to minimize freeze-thaw cycles, which can lead to degradation.[7]
Q4: What is known about the stability of urantide in serum?
A4: Currently, there is limited publicly available data specifically detailing the serum stability and degradation kinetics (e.g., half-life) of urantide. However, as a cyclic peptide, urantide is expected to have greater metabolic stability compared to linear peptides. Cyclic structures are generally more resistant to degradation by exopeptidases and endopeptidases due to the absence of terminal ends and conformational constraints that can block enzyme cleavage sites.[8] To determine the precise stability of urantide in your experimental system, it is recommended to perform a serum stability assay.
Urantide Signaling Pathway
Urantide acts by blocking the Urotensin-II (UII) receptor (GPR14), thereby inhibiting downstream signaling cascades. The diagram below illustrates the primary pathways affected by this antagonism.
References
- 1. The urotensin II receptor antagonist, urantide, protects against atherosclerosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urotensin-II - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Urotensin receptor antagonist urantide improves atherosclerosis-related kidney injury by inhibiting JAK2/STAT3 signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Urantide for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Urantide in in vitro experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with Urantide in a question-and-answer format.
Question: My Urantide powder won't dissolve. What should I do?
Answer: Urantide is a peptide and its solubility can be influenced by its amino acid sequence and physicochemical properties. Here are the recommended steps to improve solubility:
-
Start with Water: Urantide is soluble in water up to 2 mg/mL[1]. For initial solubilization, try adding a small amount of sterile, purified water to your lyophilized Urantide.
-
Assess the Peptide's Charge: To select an appropriate solvent, it's helpful to determine the overall charge of the peptide. You can do this by assigning a value of +1 to each basic amino acid residue (Arginine, Lysine, Histidine) and the N-terminus, and a value of -1 to each acidic amino acid residue (Aspartic acid, Glutamic acid) and the C-terminus.
-
Use an Acidic or Basic Solution:
-
For Basic Peptides (net positive charge): If Urantide does not dissolve in water, try adding a small amount of 10-30% aqueous acetic acid.
-
For Acidic Peptides (net negative charge): If Urantide is acidic, a few drops of 10% ammonium bicarbonate or aqueous ammonia can be used.
-
-
Consider Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide. The solution can then be slowly diluted with your aqueous buffer to the desired concentration. It is crucial to keep the final concentration of DMSO low in your cell culture medium, typically below 1%, as it can be toxic to cells.
-
Employ Physical Methods:
-
Sonication: A brief sonication in a water bath can help to break up aggregates and enhance dissolution.
-
Vortexing: Gentle vortexing can also aid in dissolving the peptide.
-
Temperature: Gently warming the solution may improve solubility, but be cautious as excessive heat can degrade the peptide.
-
Question: I'm observing precipitation after diluting my Urantide stock solution in my cell culture medium. How can I prevent this?
Answer: Precipitation upon dilution into a buffer or cell culture medium is a common issue with peptides, often due to aggregation. Here are some strategies to prevent this:
-
Slow Dilution: Add the peptide stock solution to the aqueous buffer or medium drop-wise while gently stirring. This prevents localized high concentrations of the peptide that can lead to precipitation.
-
Optimize pH: Peptides are least soluble at their isoelectric point (pI). Adjusting the pH of your buffer to be at least one or two pH units away from the pI can significantly improve solubility.
-
Use of Co-solvents: If compatible with your experimental setup, maintaining a very low percentage of an organic solvent like DMSO in the final solution can help keep the peptide dissolved.
-
Centrifugation: Before adding the Urantide solution to your cells, centrifuge it at high speed to pellet any undissolved aggregates. Use the supernatant for your experiment.
Question: I am not seeing the expected inhibitory effect of Urantide in my cell-based assay. What could be the reason?
Answer: Several factors could contribute to a lack of efficacy in your in vitro assay:
-
Peptide Degradation: Peptides can be sensitive to degradation by proteases present in serum-containing media or released by cells. Ensure proper storage of your Urantide stock solution (see FAQs below) and consider using serum-free media for your experiments if possible.
-
Incorrect Concentration: Verify your calculations for the dilution of your stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay. In studies with rat vascular smooth muscle cells, Urantide has been shown to inhibit proliferation in a concentration-dependent manner from 10⁻¹⁰ to 10⁻⁶ mol/L[1][2].
-
Cell Type and Receptor Expression: Urantide is an antagonist of the urotensin-II (UT) receptor, also known as GPR14[1]. Ensure that the cell line you are using expresses this receptor. You may need to verify receptor expression using techniques like RT-PCR or western blotting.
-
Partial Agonism: In some cellular systems, such as CHO cells expressing the human UT receptor, Urantide has been observed to act as a partial agonist in calcium mobilization assays[1]. This means that at certain concentrations, it may weakly activate the receptor instead of blocking it. Consider the specific endpoint of your assay when interpreting results.
-
Experimental Design: Ensure that your experimental controls are appropriate. This includes a vehicle control (the solvent used to dissolve Urantide) and a positive control if available.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Urantide?
A1: Based on available data, Urantide is soluble in water up to 2 mg/mL[1]. Therefore, sterile, purified water is the recommended initial solvent. If solubility issues persist, refer to the troubleshooting guide above for alternative solvents.
Q2: How should I store my Urantide solutions?
A2: Lyophilized Urantide powder should be stored at -20°C. Once dissolved, it is best to prepare single-use aliquots of your stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the peptide.
Q3: What concentrations of Urantide are typically used in in vitro experiments?
A3: The effective concentration of Urantide can vary depending on the cell type and the specific assay. Published studies on rat vascular smooth muscle cells have used concentrations ranging from 10⁻¹⁰ to 10⁻⁶ mol/L to inhibit cell proliferation[1][2]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experiment.
Q4: Can I use Urantide in serum-containing cell culture medium?
A4: Yes, Urantide can be used in serum-containing medium. However, be aware that proteases in the serum may degrade the peptide over time. For long-term experiments, you may need to replenish the Urantide-containing medium periodically. If you observe reduced activity, consider using serum-free or reduced-serum media if your cell type can tolerate it.
Data Presentation
Table 1: Solubility of Urantide
| Solvent | Concentration | Reference |
| Water | Up to 2 mg/mL | [1] |
Table 2: Effective Concentrations of Urantide in In Vitro Studies
| Cell Type | Assay | Effective Concentration Range | Reference |
| Rat Vascular Smooth Muscle Cells | Inhibition of Proliferation | 10⁻¹⁰ to 10⁻⁶ mol/L | [1][2] |
| Rat Thoracic Aorta | Blockade of hU-II induced contractions | pKB = 8.3 | [1] |
| CHO/K1 cells with hUT receptors | Displacement of [¹²⁵I]urotensin II | pKi = 8.3 |
Experimental Protocols
Protocol 1: Preparation of Urantide Stock Solution and Working Solutions
This protocol describes the preparation of a 1 mM Urantide stock solution and subsequent serial dilutions for use in cell culture experiments.
Materials:
-
Lyophilized Urantide
-
Sterile, purified water or sterile PBS
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Calculate the required volume of solvent: The molecular weight of Urantide is 1075.26 g/mol . To prepare a 1 mM stock solution from 1 mg of Urantide:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 1075.26 g/mol ) / 0.001 mol/L = 0.00093 L = 930 µL
-
-
Reconstitute Urantide: Carefully add 930 µL of sterile water or PBS to the vial containing 1 mg of Urantide to obtain a 1 mM stock solution.
-
Ensure complete dissolution: Gently vortex or sonicate the solution to ensure the peptide is fully dissolved.
-
Prepare aliquots: Dispense the stock solution into single-use, low-protein binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
-
Serial Dilutions: To prepare working solutions (e.g., for a dose-response curve from 10⁻¹⁰ to 10⁻⁶ M), perform serial dilutions of the 1 mM stock solution in your cell culture medium.
Protocol 2: Urantide Treatment and Cell Proliferation Assay (Example with Vascular Smooth Muscle Cells)
This protocol provides a general workflow for treating vascular smooth muscle cells (VSMCs) with Urantide and assessing its effect on cell proliferation.
Materials:
-
Rat aortic smooth muscle cells (RASMCs)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Urantide working solutions (prepared as in Protocol 1)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or BrdU incorporation kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed VSMCs into a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Urantide Treatment:
-
Remove the culture medium.
-
Add fresh medium containing various concentrations of Urantide (e.g., 10⁻¹⁰, 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶ M) and appropriate controls (vehicle control, untreated control).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Cell Proliferation Assay:
-
At the end of the incubation period, perform a cell proliferation assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell proliferation inhibition for each Urantide concentration relative to the vehicle control.
-
Plot the results to generate a dose-response curve and determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Urantide blocks the Urotensin-II signaling pathway.
Caption: Workflow for an in vitro Urantide cell proliferation assay.
References
Technical Support Center: Optimizing Urantide Concentration for In Vivo Efficacy
Welcome to the technical support center for Urantide, a potent and selective antagonist of the Urotensin-II (U-II) receptor (UT receptor). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of Urantide for their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is Urantide and what is its primary mechanism of action?
A1: Urantide is a synthetic peptide analogue of human Urotensin-II (hU-II).[1][2] It functions as a potent and selective competitive antagonist of the Urotensin-II receptor, also known as GPR14.[1][2] By blocking the binding of the endogenous ligand U-II to its receptor, Urantide inhibits the downstream signaling pathways that are implicated in various cardiovascular and metabolic diseases.
Q2: What are the key signaling pathways affected by Urantide?
A2: Urantide has been shown to effectively inhibit the activation of several key signaling pathways that are downstream of the U-II receptor. These primarily include the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, including extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK).[3]
Q3: What is a recommended starting concentration for in vivo studies in rats?
A3: Based on multiple studies in rat models of atherosclerosis, a frequently effective intravenous or intraperitoneal dose is 30 µg/kg administered daily.[3] This concentration has been shown to yield significant therapeutic effects in reducing atherosclerosis-related injuries.
Q4: How should I prepare Urantide for in vivo administration?
A4: For in vivo studies, Urantide should be dissolved in a sterile, physiologically compatible vehicle such as normal saline. It is crucial to ensure complete dissolution of the peptide before administration. For specific preparation protocols, it is always recommended to refer to the manufacturer's instructions or the methods section of relevant publications.
Q5: Are there any known off-target effects of Urantide?
A5: Urantide is reported to be a highly selective antagonist for the UT receptor.[1][2] Studies have shown that it does not significantly interact with other receptors, such as those for noradrenaline or endothelin-1, at concentrations where it effectively blocks the UT receptor.[2] However, as with any pharmacological agent, the potential for off-target effects should be considered, especially at higher concentrations.
Troubleshooting Guide
Researchers may encounter challenges when working with peptide antagonists like Urantide in vivo. This guide provides troubleshooting for common issues.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Lack of Efficacy or Inconsistent Results | Improper Peptide Handling and Storage: Peptides are sensitive to degradation from temperature fluctuations, proteases, and oxidation. | - Store Urantide as recommended by the manufacturer (typically lyophilized at -20°C or lower). - Reconstitute just prior to use. - Avoid repeated freeze-thaw cycles. - Use sterile, nuclease-free solutions for reconstitution. |
| Suboptimal Dosage: The effective dose may vary depending on the animal model, disease severity, and administration route. | - Perform a dose-response study to determine the optimal concentration for your specific model. - Consider the pharmacokinetic and pharmacodynamic properties of Urantide to optimize the dosing regimen. | |
| Poor Bioavailability: The route of administration can significantly impact the amount of Urantide that reaches the target tissue. | - For initial studies, consider intravenous (IV) or intraperitoneal (IP) administration for higher bioavailability. - If using other routes (e.g., subcutaneous), be aware that absorption rates may differ. | |
| Unexpected Animal Mortality or Adverse Events | Vehicle Toxicity: The vehicle used to dissolve Urantide may have unintended toxic effects. | - Ensure the vehicle is sterile, pyrogen-free, and administered at a volume appropriate for the animal's size. - Run a vehicle-only control group to assess any effects of the vehicle itself. |
| High Peptide Concentration: Very high doses of any peptide can lead to non-specific toxicity or off-target effects. | - If unexpected adverse events occur, consider reducing the dose. - Carefully observe animals for any signs of distress post-administration. | |
| Difficulty in Dissolving Urantide | Solubility Issues: Some peptides can be challenging to dissolve, especially at higher concentrations. | - Refer to the manufacturer's solubility data. - Gentle warming or sonication may aid dissolution. - For difficult-to-dissolve peptides, consider using a small amount of a solubilizing agent that is compatible with in vivo use (e.g., DMSO), followed by dilution in a physiological buffer. Ensure the final concentration of the solubilizing agent is non-toxic. |
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with Urantide.
Table 1: Effective In Vivo Concentrations of Urantide
| Animal Model | Disease/Condition | Route of Administration | Effective Concentration | Reference(s) |
| Rat | Atherosclerosis | Intravenous/Intraperitoneal | 30 µg/kg/day | [3] |
| Rabbit | Atherosclerosis | Subcutaneous Infusion | 5.4 µg/kg/hour |
Table 2: Time-Dependent Effects of Urantide (30 µg/kg) in a Rat Atherosclerosis Model
| Parameter | 3 Days | 7 Days | 14 Days |
| Reduction in Atherosclerotic Plaque Size | Significant Reduction | Continued Reduction | Marked Reduction |
| Downregulation of U-II and UT Receptor Expression | Significant Decrease | Further Decrease | Pronounced Decrease |
| Inhibition of JAK2/STAT3 Phosphorylation | Noticeable Inhibition | Strong Inhibition | Sustained Inhibition |
| Inhibition of ERK1/2 Phosphorylation | Noticeable Inhibition | Strong Inhibition | Sustained Inhibition |
Experimental Protocols
Protocol 1: Induction of Atherosclerosis in a Rat Model
This protocol is a generalized procedure based on methodologies reported in the literature.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
High-fat diet (e.g., containing 20% lard, 1.5% cholesterol, 0.5% cholic acid)
-
Vitamin D3 solution
-
Standard rat chow
-
Animal housing facilities
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week with free access to standard chow and water.
-
Induction:
-
Switch the experimental group to a high-fat diet.
-
On day 1 of the high-fat diet, administer a single intraperitoneal injection of Vitamin D3 (e.g., 700,000 IU/kg).
-
Continue the high-fat diet for a period of 4 to 8 weeks to establish the atherosclerotic model.
-
-
Control Group: Maintain a control group on standard rat chow for the duration of the experiment.
-
Model Verification: At the end of the induction period, a subset of animals can be euthanized to confirm the development of atherosclerotic plaques in the aorta through histological analysis.
Protocol 2: In Vivo Administration of Urantide
Materials:
-
Lyophilized Urantide
-
Sterile normal saline (0.9% NaCl)
-
Sterile syringes and needles
-
Atherosclerosis model rats (from Protocol 1)
-
Control rats
Procedure:
-
Preparation of Urantide Solution:
-
On the day of injection, reconstitute lyophilized Urantide in sterile normal saline to the desired final concentration (e.g., for a 30 µg/kg dose in a 250g rat, you would need 7.5 µg per rat). Prepare a stock solution from which you can accurately draw the required volume.
-
Ensure the peptide is fully dissolved.
-
-
Dosing:
-
Divide the atherosclerotic model rats into a vehicle control group and a Urantide treatment group.
-
Administer Urantide (e.g., 30 µg/kg) to the treatment group via intravenous (tail vein) or intraperitoneal injection once daily.
-
Administer an equivalent volume of normal saline to the vehicle control group and the healthy control group.
-
-
Treatment Duration: Continue the daily injections for the desired experimental period (e.g., 3, 7, or 14 days).
-
Monitoring: Monitor the animals daily for any signs of adverse reactions.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect tissues and blood for downstream analysis (e.g., histology, western blotting, ELISA).
Visualizations
Urantide Signaling Pathway
Caption: Urantide blocks U-II binding to its receptor, inhibiting downstream signaling.
Experimental Workflow for Evaluating Urantide Efficacy
Caption: Workflow for in vivo evaluation of Urantide in a rat atherosclerosis model.
References
- 1. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urotensin receptor antagonist urantide improves atherosclerosis-related kidney injury by inhibiting JAK2/STAT3 signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Urantide Delivery in Animal Models: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Urantide in animal models.
Frequently Asked Questions (FAQs)
Q1: What is Urantide and what is its primary mechanism of action?
A1: Urantide is a potent, selective, and competitive peptide antagonist of the urotensin-II (UT) receptor.[1][2] Its chemical name is [Pen5,DTrp7,Orn8]hU-II(4-11).[3] By blocking the UT receptor (also known as GPR14), Urantide inhibits the signaling pathways activated by its natural ligand, urotensin-II (UII).[1][4] This has been shown to be effective in animal models of atherosclerosis and related cardiovascular and kidney diseases.[1]
Q2: In which animal models has Urantide been successfully used?
A2: Urantide has been most extensively studied in rat and mouse models. Specifically, Wistar rats have been used in high-fat diet and vitamin D3-induced models of atherosclerosis.[4] Studies have also utilized ApoE-/- mice, a common genetic model for atherosclerosis research.
Q3: What is the recommended dosage for Urantide in rodent models?
A3: The most frequently cited dosage in rat models of atherosclerosis is 30 µg/kg, administered daily via tail vein injection.[1][4] In ApoE-/- mice, a range of 20-40 mg/kg has been reported for a 14-day treatment period, although researchers should carefully validate dosages for their specific model and experimental design.
Q4: How should Urantide be prepared for in vivo administration?
A4: Urantide is a peptide that is soluble in water up to 2 mg/mL.[5] For in vivo studies, it is typically dissolved in sterile normal saline to the desired concentration for injection or infusion.[4][6] If solubility issues arise with hydrophobic batches, a common strategy for peptides is to first dissolve them in a minimal amount of DMSO and then dilute this stock solution with the final aqueous vehicle (e.g., saline or PBS) to a concentration where the DMSO percentage is minimal (typically <0.5%) to avoid vehicle-induced toxicity.[7][8]
Q5: What signaling pathways are known to be modulated by Urantide?
A5: Urantide's primary action is to block the UII/GPR14 system. This has downstream effects on several intracellular signaling pathways. Notably, Urantide has been shown to inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway, which is involved in inflammation and cell proliferation. It has also been reported to modulate the Wnt/β-catenin signaling pathway in the context of atherosclerosis-related organ injury.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy
Q: I am not observing the expected therapeutic effect of Urantide in my animal model. What could be the cause?
A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Species-Dependent Activity (Partial Agonism): A critical characteristic of Urantide is its species- and system-dependent activity. While it acts as a pure competitive antagonist in rat aorta, it has been observed to behave as a partial agonist in CHO cells expressing the human UT receptor, where it can mimic U-II and induce calcium mobilization.[5] This is a crucial consideration. If your model involves transgenic animals expressing human receptors or if the cell types in your target tissue respond differently, you may observe partial agonist effects rather than pure antagonism.
-
Recommendation: Review the literature for Urantide's activity in your specific animal model and cell type. If possible, perform an in vitro validation assay using cells relevant to your model to confirm its antagonist activity.
-
-
Compound Stability and Formulation: Peptides can be sensitive to degradation. Ensure your Urantide stock has been stored correctly at -20°C.[5] When preparing your solution, confirm complete dissolution and avoid repeated freeze-thaw cycles.
-
Recommendation: Prepare fresh solutions for each experiment. If using a vehicle like DMSO for an initial stock, ensure the final concentration in the administered dose is low and consistent across all animals, including the vehicle control group.
-
-
Administration Route and Dosing: The delivery method is key. For systemic effects, intravenous injection or continuous infusion via an osmotic pump is recommended.[4][6] Ensure the dosage is appropriate for your model, starting with the published dose of 30 µg/kg for rats.[4]
-
Recommendation: Verify your injection technique. For continuous infusion, ensure the osmotic pump is correctly implanted and has the proper flow rate for the duration of the experiment.
-
Issue 2: Delivery Challenges with Intravenous (IV) Injection
Q: I am having difficulty with tail vein injections in my rats/mice. What are some common problems and solutions?
A: Tail vein injection requires skill and proper technique. Here are common issues and tips:
-
Vein Visibility: The lateral tail veins can be difficult to visualize, especially in animals with dark pigmentation.
-
Solution: Proper vasodilation is essential. Warm the animal's tail using a heat lamp (ensure a safe distance to prevent burns) or by immersing the tail in warm water (30-35°C) for a few minutes before injection.[9] This makes the veins more prominent.
-
-
Failed Injection (Subcutaneous Bleb): If you see a blister or "bleb" form under the skin during injection, you have missed the vein.
-
Vein Collapse: Applying too much pressure or using a large needle can cause the delicate vein to collapse.
Issue 3: Complications with Osmotic Pump Implantation
Q: I am using osmotic pumps for continuous Urantide delivery and have noticed post-surgical complications. How can I avoid these?
A: Proper surgical technique is critical for successful osmotic pump use.
-
Infection or Inflammation at the Implant Site: Contamination during surgery can lead to infection around the foreign body.
-
Solution: Adhere strictly to aseptic surgical techniques. This includes using sterile instruments, wearing gloves, and properly preparing the surgical site on the animal. The pump itself must be handled sterilely.
-
-
Pump Movement or Extrusion: If the subcutaneous pocket is too large or improperly placed, the pump can move or even break through the incision.
-
Solution: Create a subcutaneous pocket that is just large enough for the pump to fit without being too tight, which could cause pressure necrosis. A common site is on the back, slightly posterior to the scapulae.[6] Ensure the incision is securely closed with sutures or wound clips.
-
-
Animal Discomfort or Disrupted Feeding: Intraperitoneal implantation, in particular, can cause temporary discomfort and affect feeding and weight gain for 24-48 hours post-surgery.[1]
-
Solution: Allow for a recovery period after surgery before starting experimental manipulations. Provide appropriate post-operative analgesia as approved by your institution's animal care and use committee.[6]
-
Quantitative Data Summary
Table 1: Urantide Binding Affinity and Potency
| Parameter | Species/System | Value | Reference |
| pKB (Antagonist Potency) | Rat isolated thoracic aorta | 8.3 ± 0.09 | [3] |
| pKi (Binding Affinity) | Human UT receptors in CHO/K1 cells | 8.3 ± 0.04 | [3] |
| pEC50 (Partial Agonist) | Calcium mobilization in CHO cells (hUT) | 8.11 | [5] |
Table 2: In Vivo Dosages Used in Published Animal Studies
| Animal Model | Condition | Dosage | Administration Route | Reference |
| Wistar Rat | Atherosclerosis | 30 µg/kg/day | Intravenous (Tail Vein) | [1][4] |
| ApoE-/- Mouse | Atherosclerosis | 20, 30, 40 mg/kg/day | Not specified | |
| Rabbit | Atherosclerosis | Not specified | Subcutaneous Osmotic Pump | [6] |
Detailed Experimental Protocols
Protocol 1: Preparation of Urantide for Injection
-
Calculate Required Amount: Based on the number of animals, their average weight, and the target dose (e.g., 30 µg/kg), calculate the total mass of Urantide needed.
-
Reconstitution:
-
Aseptically add sterile, pyrogen-free normal saline to the vial of lyophilized Urantide to achieve a desired stock concentration (e.g., 100 µg/mL).
-
Gently vortex or swirl the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
-
Final Dilution: Dilute the stock solution with sterile normal saline to the final concentration needed for injection, based on the volume to be administered (typically 0.1-0.2 mL for a mouse, 0.5 mL for a rat).
-
Storage: Use the solution immediately. If short-term storage is necessary, keep it on ice. For longer-term storage, refer to the manufacturer's stability data, though fresh preparation is always recommended.
Protocol 2: Atherosclerosis Induction in Rats
This protocol is based on methods described in the literature and should be approved by an institutional animal care and use committee.
-
Animal Model: Use male Wistar rats (e.g., 4 weeks old, 180-200g).
-
Arterial Injury: Administer an intraperitoneal injection of Vitamin D3 (150 U/kg) for three consecutive days to induce initial damage to the arterial intima.[4]
-
High-Fat Diet: Concurrently, switch the rats from a standard chow to a high-fat diet. A typical composition is 80.8% basal feed, 10% hog fat, 3.5% cholesterol, 5% sugar, 0.5% sodium cholate, and 0.2% propylthiouracil.[4]
-
Model Maturation: Continue the high-fat diet for at least four weeks to allow for the development of atherosclerotic plaques.
-
Confirmation: Before starting treatment, the model can be validated by measuring serum lipid profiles (e.g., total cholesterol, triglycerides, LDL, HDL) from a subset of animals.
Protocol 3: Osmotic Pump Implantation (Subcutaneous)
This is a surgical procedure requiring aseptic technique and appropriate anesthesia and analgesia.
-
Pump Preparation: A day before surgery, fill the osmotic pumps with the sterile Urantide solution according to the manufacturer's instructions. Prime the pumps by incubating them in sterile saline at 37°C for at least 4 hours.
-
Anesthesia: Anesthetize the animal using an approved protocol (e.g., isoflurane inhalation).
-
Surgical Prep: Shave the fur from the dorsal mid-scapular area. Disinfect the skin with alternating scrubs of povidone-iodine and 70% ethanol.
-
Incision: Make a small transverse incision through the skin in the prepared area.
-
Pocket Formation: Insert a sterile hemostat into the incision and use blunt dissection (opening and closing the jaws) to create a small subcutaneous pocket large enough to accommodate the pump.
-
Pump Insertion: Insert the primed osmotic pump into the pocket, delivery portal first.
-
Closure: Close the skin incision using wound clips or absorbable sutures.
-
Recovery: Monitor the animal until it has fully recovered from anesthesia. Administer post-operative analgesics as required.
Visualizations
Caption: Urantide blocks the UII/UT receptor, inhibiting JAK2/STAT3 signaling.
References
- 1. Urotensin receptor antagonist urantide improves atherosclerosis-related kidney injury by inhibiting JAK2/STAT3 signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The urotensin II receptor antagonist, urantide, protects against atherosclerosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urantide alleviates atherosclerosis-related liver and kidney injury via the Wnt/β-catenin signaling pathway in ApoE(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urotensin II and urantide exert opposite effects on the cellular components of atherosclerotic plaque in hypercholesterolemic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Urantide's Partial Agonism in Specific Assays
Welcome to the technical support center for Urantide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the Urotensin-II (UT) receptor antagonist, Urantide. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data summaries to help you navigate the context-dependent partial agonism of Urantide.
Frequently Asked Questions (FAQs)
Q1: What is Urantide and what is its primary mechanism of action?
A1: Urantide is a potent and selective peptide antagonist of the Urotensin-II (UT) receptor, also known as GPR14.[1][2][3] It is a synthetic analog of human Urotensin-II (hU-II).[4] Its primary mechanism is the competitive blockade of the UT receptor, thereby inhibiting the physiological effects of the endogenous agonist Urotensin-II.[1][4]
Q2: Is Urantide always a pure antagonist?
A2: No, the pharmacological profile of Urantide is assay-dependent. In some experimental systems, such as the rat aortic ring contraction assay, it behaves as a pure competitive antagonist.[4][5] However, in other assays, like calcium mobilization in cells overexpressing the human UT receptor, it can exhibit partial agonist activity.[6][7]
Q3: Why does Urantide show partial agonism in some assays but not others?
A3: This phenomenon, known as functional selectivity or biased agonism, is a characteristic of many G protein-coupled receptor (GPCR) ligands.[8][9][10] The partial agonism of Urantide can be influenced by several factors including:
-
Receptor Reserve: In systems with a high density of receptors (receptor reserve), a ligand that is a weak partial agonist may appear to have higher efficacy.[8][11]
-
Signal Amplification: The level of signal amplification downstream of the receptor can vary between different signaling pathways and cell types. A weak signal from a partial agonist may be amplified to a detectable level in a highly sensitive assay.[8]
-
G Protein Coupling and Biased Signaling: The UT receptor can couple to different G proteins (e.g., Gq/11, Gi/o) and also signal through β-arrestin pathways.[12] Urantide may preferentially activate one pathway over another, leading to a partial agonist response in assays that measure the output of that specific pathway.[10]
Q4: What are the known signaling pathways activated by the Urotensin-II receptor?
A4: The UT receptor is known to couple to several signaling pathways:
-
Gq/11 Pathway: This is the classical pathway for Urotensin-II, leading to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.
-
Gi/o Pathway: The UT receptor can also couple to inhibitory G proteins, which can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
-
β-Arrestin Pathway: Upon activation, the UT receptor can recruit β-arrestins, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades, such as the MAPK/ERK pathway.
Troubleshooting Guide: Unexpected Partial Agonism of Urantide
This guide addresses the common issue of observing partial agonism when complete antagonism is expected.
Problem: I am observing a partial agonist effect with Urantide in my functional assay where I expected it to be a neutral antagonist.
Possible Causes and Solutions:
-
Q: Could my assay system have a high receptor reserve?
-
A: Yes, this is a common reason for observing partial agonism. In systems with high receptor expression, even a ligand with very low intrinsic efficacy can produce a measurable response.
-
Troubleshooting Steps:
-
Reduce Receptor Expression: If using a transient transfection system, try reducing the amount of receptor DNA used for transfection. For stable cell lines, you may need to select a clone with lower receptor expression.
-
Use a Receptor Alkylating Agent: Irreversible antagonists can be used to reduce the number of functional receptors. This is a more advanced technique and should be used with caution.
-
Perform a Schild Analysis: In a classical antagonism experiment, a competitive antagonist will cause a parallel rightward shift of the agonist dose-response curve. If Urantide is acting as a partial agonist in your system, you may see a depression of the maximal response at higher concentrations of Urantide.
-
-
-
Q: Is it possible my assay is too sensitive?
-
A: Highly sensitive assays with significant signal amplification can detect very low levels of receptor activation.
-
Troubleshooting Steps:
-
Assay Optimization: Review your assay conditions. For example, in a cAMP assay, you could try reducing the incubation time or using a lower concentration of forskolin (for Gi-coupled receptors).
-
Use a Less Sensitive Readout: If possible, try to measure a more proximal signaling event with less amplification.
-
-
-
Q: Could Urantide be a biased agonist in my cell type?
-
A: Yes, Urantide might be preferentially activating a specific signaling pathway in your chosen cell line.
-
Troubleshooting Steps:
-
Profile Multiple Pathways: If possible, test Urantide's activity across different signaling pathways (e.g., calcium mobilization, cAMP accumulation, and β-arrestin recruitment) in the same cell line. This will help you to understand its signaling bias.
-
Compare with a Known Pure Antagonist: If a pure antagonist for the UT receptor is available for your specific assay, comparing its profile to Urantide can help confirm biased agonism.
-
-
-
Q: Are there any issues with the Urantide peptide itself?
-
A: While less common, issues with peptide stability or purity could potentially contribute to unexpected results.
-
Troubleshooting Steps:
-
Ensure Proper Handling and Storage: Follow the manufacturer's instructions for storage and handling of the Urantide peptide. Avoid repeated freeze-thaw cycles.
-
Verify Peptide Integrity: If you have concerns about the quality of your peptide, consider having its purity and identity confirmed by an analytical method such as mass spectrometry.
-
-
Quantitative Data Summary
The following tables summarize the reported quantitative data for Urantide's activity in various assays.
Table 1: Urantide Activity in Radioligand Binding Assays
| Species | Receptor | Cell Line | pKi | Reference |
| Human | UT | CHO-K1 | 8.3 ± 0.04 | [4] |
| Rat | UT | - | 8.3 (pKB) | [4] |
Table 2: Urantide Activity in Functional Assays
| Assay Type | Species/System | Potency (pA2/pEC50) | Efficacy (% of U-II max) | Reference |
| Rat Aortic Ring Contraction | Rat | 8.3 ± 0.09 (pKB) | 0% (Pure Antagonist) | [4] |
| Calcium Mobilization | Human UT in CHO cells | 8.11 (pEC50) | Partial Agonist | [6] |
| cAMP Accumulation | - | Data not available | Data not available | |
| β-Arrestin Recruitment | - | Data not available | Data not available |
Experimental Protocols
Rat Aortic Ring Contraction Assay
This protocol is for assessing the antagonist properties of Urantide in a native tissue preparation where it is known to act as a pure antagonist.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Urotensin-II (U-II)
-
Urantide
-
Organ bath system with isometric force transducers
Procedure:
-
Euthanize the rat and excise the thoracic aorta.
-
Carefully clean the aorta of adhering connective and adipose tissue and cut it into rings of 3-4 mm in length.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Apply a resting tension of 2 g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
To assess antagonist activity, pre-incubate the aortic rings with various concentrations of Urantide for 30 minutes.
-
Generate a cumulative concentration-response curve for U-II in the absence and presence of Urantide.
-
Record the contractile responses and analyze the data to determine the pA2 value for Urantide.
Calcium Mobilization Assay
This protocol is for measuring the effect of Urantide on intracellular calcium levels in cells expressing the UT receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human Urotensin-II receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid
-
Urotensin-II
-
Urantide
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed the UT receptor-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.
-
On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's protocol. Typically, this involves a 1-hour incubation at 37°C in the presence of probenecid to prevent dye extrusion.
-
To assess agonist activity, add varying concentrations of Urantide to the cells and measure the fluorescence intensity over time.
-
To assess antagonist activity, pre-incubate the cells with Urantide for a defined period (e.g., 15-30 minutes) before adding a fixed concentration of U-II (e.g., EC80).
-
Analyze the data to determine the EC50 (for agonist activity) or IC50 (for antagonist activity) of Urantide.
cAMP Accumulation Assay
This protocol is for determining the effect of Urantide on cAMP levels, which is useful for investigating coupling to Gi/o proteins.
Materials:
-
Cells expressing the Urotensin-II receptor (known to couple to Gi/o)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
Urotensin-II
-
Urantide
Procedure:
-
Culture the cells and seed them into appropriate assay plates.
-
On the day of the assay, replace the culture medium with stimulation buffer containing IBMX.
-
To assess Urantide's effect on Gi coupling, pre-incubate the cells with various concentrations of Urantide.
-
Stimulate the cells with a fixed concentration of forskolin in the presence or absence of U-II or Urantide. Forskolin directly activates adenylyl cyclase and increases cAMP levels. A Gi-coupled agonist will inhibit this forskolin-induced cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a compatible assay kit according to the manufacturer's instructions.
-
Analyze the data to determine if Urantide can inhibit forskolin-stimulated cAMP production (agonist effect) or block the inhibitory effect of U-II (antagonist effect).
β-Arrestin Recruitment Assay
This protocol is for measuring the recruitment of β-arrestin to the UT receptor upon ligand binding.
Materials:
-
Cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter or Tango assay systems) expressing the Urotensin-II receptor.
-
Assay-specific reagents (e.g., substrate for the enzyme complementation assay).
-
Urotensin-II
-
Urantide
-
Luminescence plate reader.
Procedure:
-
Follow the cell seeding and handling protocols specific to the chosen β-arrestin recruitment assay platform.
-
To assess agonist activity, add varying concentrations of Urantide to the cells and incubate for the recommended time.
-
To assess antagonist activity, pre-incubate the cells with Urantide before adding a fixed concentration of U-II.
-
Add the detection reagents according to the manufacturer's protocol and measure the luminescent signal.
-
Analyze the data to determine the potency and efficacy of Urantide in recruiting β-arrestin.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Urotensin-II Receptor Signaling Pathways.
Caption: Experimental Workflow for Urantide Characterization.
Caption: Troubleshooting Decision Tree for Partial Agonism.
References
- 1. The urotensin II receptor antagonist, urantide, protects against atherosclerosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Urantide conformation and interaction with the urotensin-II receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An investigation into the origin of the biased agonism associated with the urotensin II receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Combination of Docking-Based and Pharmacophore-Based Virtual Screening Identifies Novel Agonists That Target the Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Urantide storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Urantide.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized Urantide be stored upon receipt?
A1: Lyophilized Urantide should be stored at -20°C for long-term storage. For short-term storage of a few weeks, 4°C is acceptable. It is crucial to keep the vial tightly sealed and protected from light.
Q2: What is the recommended procedure for reconstituting Urantide?
A2: Before opening, allow the vial of lyophilized Urantide to warm to room temperature to prevent moisture condensation. Urantide is soluble in water up to 2 mg/ml. For reconstitution, use a sterile, high-purity solvent such as sterile distilled water or a buffer with a pH between 5 and 6. Gently mix to dissolve the peptide completely.
Q3: How stable is Urantide in solution, and how should it be stored?
A3: The shelf-life of peptides in solution is limited. For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage of a Urantide solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C. Avoid repeated freeze-thaw cycles as this can lead to degradation. Peptide solutions are generally stable for up to a week at 4°C and for a few weeks at -20°C.
Q4: What are the general safety precautions for handling Urantide?
A4: Urantide, like many peptides, should be handled with care in a laboratory setting. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the lyophilized powder or contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased Peptide Activity | Improper storage leading to degradation. | Ensure lyophilized peptide is stored at -20°C and protected from light. For reconstituted peptide, avoid repeated freeze-thaw cycles by preparing aliquots. |
| Multiple freeze-thaw cycles. | ||
| Bacterial contamination of the solution. | ||
| Precipitation of Reconstituted Peptide | Peptide concentration is too high for the solvent. | Do not exceed the recommended solubility of 2 mg/ml in water. If higher concentrations are needed, a solubility test with a small amount of peptide in different solvents (e.g., with a small percentage of DMSO or acetonitrile) may be necessary. |
| Incorrect pH of the buffer. | ||
| Inconsistent Experimental Results | Inaccurate peptide concentration. | Ensure the peptide is fully dissolved before use. After reconstitution, gently vortex or sonicate the vial to ensure a homogenous solution. |
| Degradation of the peptide over time. |
Quantitative Data Summary
| Parameter | Recommendation |
| Storage Temperature (Lyophilized) | -20°C (Long-term) |
| 4°C (Short-term: up to a few weeks) | |
| Storage Temperature (In Solution) | -20°C |
| Solubility in Water | Up to 2 mg/ml |
| Recommended pH for Solution Storage | 5 - 6 |
| Short-term Solution Stability at 4°C | Up to 1 week |
| Short-term Solution Stability at -20°C | Up to a few weeks |
Experimental Protocols
Protocol for Assessing Urantide Stability in Solution
This protocol outlines a method to determine the stability of Urantide in a specific buffer at a given temperature over time.
Materials:
-
Lyophilized Urantide
-
Sterile reconstitution buffer (e.g., PBS, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Microcentrifuge tubes
-
-20°C freezer and 4°C refrigerator
Methodology:
-
Reconstitution: Reconstitute a known amount of lyophilized Urantide in the desired sterile buffer to a final concentration of 1 mg/ml. Gently mix to ensure complete dissolution.
-
Aliquoting: Immediately after reconstitution, aliquot the Urantide solution into multiple microcentrifuge tubes.
-
Time Zero Analysis (T=0): Immediately analyze one aliquot using HPLC to establish the initial purity and peak area of the intact Urantide.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1 ml/min
-
Detection: UV at 220 nm
-
Gradient: A suitable gradient from 5% to 95% mobile phase B over 20-30 minutes.
-
-
-
Storage: Store the remaining aliquots at the desired temperature (e.g., 4°C or -20°C).
-
Time Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks), remove one aliquot from storage.
-
Sample Preparation and Analysis: Allow the aliquot to reach room temperature. Centrifuge the tube briefly to collect any condensation. Analyze the sample by HPLC using the same method as the T=0 sample.
-
Data Analysis: Compare the peak area of the intact Urantide at each time point to the peak area at T=0. The percentage of remaining intact peptide can be calculated as: (Peak Area at Time X / Peak Area at T=0) * 100. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: Workflow for proper Urantide storage and handling.
interpreting unexpected results in Urantide signaling studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results in Urantide signaling studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and unexpected outcomes that may arise during experiments with Urantide.
Q1: Why am I observing a weak agonist effect with Urantide when it's supposed to be an antagonist?
A1: This is a documented phenomenon. While Urantide is a potent competitive antagonist of the Urotensin-II (U-II) receptor (UT/GPR14), some studies have reported partial agonist activity.[1][2] This can be dependent on the experimental system. For instance, agonist-like effects, such as intracellular calcium mobilization, have been observed in recombinant cell systems like HEK or CHO cells that overexpress the human UT receptor.[1][2] In contrast, in native tissues like the rat aorta, Urantide typically behaves as a pure competitive antagonist with no agonist effect.[1][3]
Troubleshooting Steps:
-
Review your experimental model: The choice of cell line or tissue is critical. Recombinant cell lines with high receptor expression may be more prone to showing partial agonism.
-
Consider receptor desensitization: The observed effect might be influenced by homologous receptor desensitization, a known characteristic of the UT receptor.[3]
-
Cross-reference with different assays: If possible, confirm your findings using a functional assay in a native tissue preparation where Urantide is reported to be a pure antagonist.
Q2: My results show that Urantide is not inhibiting the downstream pathway I expected (e.g., MAPK/ERK). What could be the reason?
A2: While Urantide is known to inhibit U-II-mediated activation of pathways like MAPK/ERK and JAK2/STAT3, a lack of inhibition could point to several factors.[4][5]
Troubleshooting Steps:
-
Confirm U-II receptor expression: Ensure that your cell line or tissue expresses sufficient levels of the Urotensin-II receptor (GPR14). Low receptor density can lead to a diminished response.
-
Check Urantide concentration and incubation time: The inhibitory effect of Urantide can be dose- and time-dependent.[5][6] You may need to perform a dose-response curve and a time-course experiment to determine the optimal conditions for your specific model.
-
Verify the activity of your U-II ligand: Ensure that the U-II peptide you are using to stimulate the pathway is active and used at an appropriate concentration.
-
Consider alternative signaling pathways: U-II can activate multiple downstream pathways, including RhoA/ROCK and PI3K/AKT.[7][8] It's possible that in your specific cell type, the predominant signaling pathway is one that is less sensitive to Urantide, or that there is crosstalk between pathways.
Q3: I am seeing inconsistent results in cell proliferation assays with Urantide. Why might this be?
A3: Urantide has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs) induced by U-II.[4][6] Inconsistent results could stem from several experimental variables.
Troubleshooting Steps:
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells. Over- or under-confluent cells can respond differently to stimuli.
-
Serum Concentration: The presence of growth factors in serum can interfere with the assay. Consider serum-starving the cells before treatment to synchronize them and reduce background proliferation.
-
Assay Duration: The timing of your endpoint measurement is crucial. Monitor cell proliferation at multiple time points to capture the optimal window of inhibition.
-
Choice of Proliferation Assay: Different assays (e.g., MTT, BrdU, cell counting) measure different aspects of cell proliferation and viability. Ensure the chosen assay is appropriate for your experimental question and be aware of its limitations.[9]
Q4: The binding affinity (Ki or pKi) of Urantide in my assay is different from published values. What could explain this discrepancy?
A4: Variations in binding affinity measurements can arise from differences in experimental conditions.
Troubleshooting Steps:
-
Radioligand and Competitor Concentrations: Ensure accurate determination of the concentrations of both the radiolabeled U-II and Urantide.
-
Membrane Preparation: The quality and concentration of the cell membrane preparation expressing the UT receptor are critical.
-
Assay Buffer Composition: The composition of the binding buffer (e.g., ions, BSA concentration) can influence ligand binding.[3]
-
Incubation Time and Temperature: Allow the binding reaction to reach equilibrium. The time required may vary depending on the temperature.
-
Data Analysis Model: Use an appropriate nonlinear regression model to analyze your competition binding data.
Quantitative Data Summary
The following tables summarize key quantitative data for Urantide from various studies.
Table 1: Urantide Binding Affinity and Potency
| Parameter | Species/System | Value | Reference |
| pKi | Human UT receptor (recombinant CHO cells) | 8.3 | [3] |
| pKi | Rat UT receptor | 8.3 | [1] |
| pKB (antagonist potency) | Rat isolated thoracic aorta | 8.3 ± 0.09 | [3] |
| Ki | Human recombinant UT receptor | 5.3 - 58.2 nM | [10] |
| Ki | Rat recombinant UT receptor | 1.7 - 95.3 nM | [10] |
Table 2: Effective Concentrations of Urantide in Functional Assays
| Assay | Cell/Tissue Type | Effective Concentration | Observed Effect | Reference |
| Inhibition of VSMC proliferation | Rat Vascular Smooth Muscle Cells | 10⁻¹⁰ to 10⁻⁶ mol/L | Inhibition of U-II induced proliferation | [6] |
| Atherosclerosis Treatment | Atherosclerotic Rats | 30 µg/kg for 3, 7, 14 days | Reduced expression of U-II, GPR14, p-JAK2, p-STAT3 | [5] |
| Cardioprotection | Doxorubicin-treated rats | Not specified | Reduced myocardial fibrosis and apoptosis | [11] |
| Atherosclerosis Treatment | Hypercholesterolemic rabbits | 5.4 µg·kg⁻¹·h⁻¹ | Decreased macrophage-positive area in plaques | [12][13] |
Experimental Protocols
1. Competitive Radioligand Binding Assay for Urantide Affinity
This protocol is adapted from studies determining the binding affinity of Urantide for the Urotensin-II receptor.[3][10]
-
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human UT receptor.
-
[¹²⁵I]Urotensin-II (Radioligand).
-
Unlabeled Urantide (Competitor).
-
Binding Buffer: 20 mM TRIS (pH 7.4), 5 mM MgCl₂, 0.5% BSA.
-
Wash Buffer: 50 mM TRIS (pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of Urantide in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of [¹²⁵I]Urotensin-II (e.g., at its Kd).
-
Varying concentrations of Urantide or buffer for total binding.
-
Cell membrane preparation (e.g., 1 µg of membrane protein per well).
-
-
For non-specific binding, add a high concentration of unlabeled U-II.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, and then measure the radioactivity in a scintillation counter.
-
Analyze the data using nonlinear regression to determine the Ki of Urantide.
-
2. Western Blot for Phosphorylated ERK1/2 Inhibition by Urantide
This protocol is based on studies investigating the effect of Urantide on MAPK signaling.[4][6]
-
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells).
-
Cell culture medium, with and without serum.
-
Urotensin-II (U-II).
-
Urantide.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2), anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
-
SDS-PAGE gels and blotting apparatus.
-
-
Procedure:
-
Plate cells and grow to desired confluency.
-
Serum-starve the cells for 24 hours to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of Urantide for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of U-II for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk).
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Diagrams
Caption: Urantide's mechanism of action on the U-II signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Clinical Implications of the Urotensin II Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urotensin receptor antagonist urantide improves atherosclerosis-related kidney injury by inhibiting JAK2/STAT3 signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The peptidic urotensin-II receptor ligand GSK248451 possesses less intrinsic activity than the low-efficacy partial agonists SB-710411 and urantide in native mammalian tissues and recombinant cell systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effect of urotensin II receptor antagonist urantide and exercise training on doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urotensin II and urantide exert opposite effects on the cellular components of atherosclerotic plaque in hypercholesterolemic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Urotensin II and urantide exert opposite effects on the cellular components of atherosclerotic plaque in hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Urantide vs. Palosuran: A Comparative Guide to Urotensin II Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent urotensin II (U-II) receptor antagonists: the peptide-based Urantide and the non-peptide molecule palosuran. Urotensin II, a potent vasoconstrictor, and its receptor (UT receptor) are implicated in a variety of physiological and pathophysiological processes, making them a key target for therapeutic intervention in cardiovascular and renal diseases. This document summarizes their performance based on available experimental data, details the methodologies used in these key experiments, and visualizes the associated biological pathways and workflows.
At a Glance: Urantide vs. Palosuran
| Feature | Urantide | Palosuran |
| Chemical Nature | Peptide ([Pen5,DTrp7,Orn8]hU-II(4-11)) | Non-peptide small molecule |
| Mechanism of Action | Competitive antagonist of the U-II receptor | Competitive antagonist of the U-II receptor |
| Potency | Highly potent, particularly at the rat U-II receptor. Considered one of the most potent peptide antagonists described.[1][2] | Potent, with primate selectivity. Shows significantly higher affinity for human and monkey UT receptors compared to rodent receptors.[3][4] |
| Key Characteristics | Has been noted to exhibit partial agonism in some cellular systems. | Demonstrates a discrepancy in binding affinity between membrane preparations and intact cells, with lower affinity in the latter.[4] |
Quantitative Performance Data
The following tables summarize the binding affinities and functional antagonist potencies of Urantide and palosuran for the urotensin II receptor. It is important to note that this data is compiled from multiple studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Urotensin II Receptor Binding Affinity
| Compound | Receptor Species | Preparation | Assay Type | pKi / Ki | Reference |
| Urantide | Human | Recombinant (CHO-K1 cells) | Radioligand Binding ([¹²⁵I]urotensin II displacement) | pKi = 8.3 ± 0.04 | [2] |
| Palosuran | Human | Recombinant | Radioligand Binding ([¹²⁵I]U-II displacement) | Low nanomolar Ki | [3] |
| Palosuran | Human | Recombinant (membranes) | Radioligand Binding | Ki = 5 ± 1 nM | [4] |
| Palosuran | Human | Recombinant (intact cells) | Radioligand Binding | Ki = 276 ± 67 nM | [4] |
| Palosuran | Monkey | Recombinant (membranes) | Radioligand Binding | Ki = 4 ± 1 nM | [4] |
| Palosuran | Rat | Recombinant | Radioligand Binding | >100-fold less potent than on human receptor | [3] |
Table 2: Functional Antagonist Potency
| Compound | Assay | Tissue/Cell Line | Species | pKB / pA₂ / IC₅₀ | Reference |
| Urantide | Inhibition of hU-II-induced contraction | Isolated thoracic aorta | Rat | pKB = 8.3 ± 0.09 | [2] |
| Palosuran | Inhibition of U-II-induced contraction | Isolated aortic rings | Rat | pD'(2) = 5.2 | [3] |
| Palosuran | Inhibition of hU-II-induced [Ca²⁺]i mobilization | Recombinant hUT-CHO cells | Human | IC₅₀ = 323 ± 67 nM | [4] |
Urotensin II Receptor Signaling Pathway
Urotensin II binding to its G protein-coupled receptor (GPCR), the UT receptor, primarily activates the Gαq subunit. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Downstream effects include the activation of mitogen-activated protein kinase (MAPK) pathways, leading to cellular responses such as vasoconstriction, cell proliferation, and hypertrophy. Both Urantide and palosuran act by competitively blocking the binding of urotensin II to the UT receptor, thereby inhibiting these downstream signaling events.
Caption: Urotensin II Receptor Signaling Pathway and Points of Antagonism.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
References
- 1. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palosuran inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Urantide and SB-710411: Potency at the Urotensin-II Receptor
In the landscape of urotensin-II (UT) receptor modulation, Urantide and SB-710411 have emerged as significant peptide-based research tools. This guide provides a detailed comparison of their potency, drawing upon experimental data to inform researchers, scientists, and drug development professionals. We present a quantitative analysis of their receptor binding and functional activity, detailed experimental methodologies, and visual representations of the pertinent biological pathways and workflows.
Quantitative Comparison of Potency
The relative potency of Urantide and SB-710411 as UT receptor ligands has been characterized through various in vitro assays. The following table summarizes their binding affinity (pKi) and functional antagonist potency (pKB) at the rat and human UT receptors.
| Compound | Receptor Target | Assay Type | Parameter | Value | Species | Reference |
| Urantide | Urotensin-II Receptor (UT) | Radioligand Binding | pKi | 8.3 ± 0.04 | Human | [1][2] |
| Urotensin-II Receptor (UT) | Functional Antagonism (Aorta Contraction) | pKB | 8.3 ± 0.09 | Rat | [1][2][3] | |
| SB-710411 | Urotensin-II Receptor (UT) | Radioligand Binding | pKi | 7.50 ± 0.07 | Rat | [4] |
| Urotensin-II Receptor (UT) | Radioligand Binding | pKi | 6.82 ± 0.06 | Monkey | [4] | |
| Urotensin-II Receptor (UT) | Functional Antagonism (Aorta Contraction) | pKB | ~6.3 - 6.5 | Rat | [1][4] | |
| Urotensin-II Receptor (UT) | Functional Agonism (IP Formation) | pEC50 | 6.56 ± 0.35 | Monkey | [4] |
Key Findings:
-
Urantide demonstrates significantly higher antagonist potency at the rat UT receptor compared to SB-710411, with a pKB value approximately 50- to 100-fold greater.[1]
-
Urantide exhibits high binding affinity for the human UT receptor.[1][2]
-
SB-710411 displays species-dependent pharmacology, acting as an antagonist at the rat UT receptor but as an agonist at the primate (monkey and human) UT receptor.[4][5][6]
-
Urantide is a selective and competitive antagonist with little to no agonist activity observed in rat aorta preparations.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Urantide and SB-710411.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the pKi of Urantide and SB-710411 for the human urotensin-II receptor.
Materials:
-
CHO/K1 cells stably transfected with the human UT receptor.
-
[¹²⁵I]urotensin-II (radioligand).
-
Urantide and SB-710411 (test compounds).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture transfected CHO/K1 cells and harvest. Homogenize the cells in a buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Competition Binding: In a 96-well plate, add a fixed concentration of [¹²⁵I]urotensin-II to each well.
-
Add increasing concentrations of the unlabeled test compound (Urantide or SB-710411).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Rat Isolated Aorta Contraction Assay
This functional assay measures the ability of a compound to antagonize the contractile response induced by a known agonist in isolated vascular tissue.
Objective: To determine the pKB of Urantide and SB-710411 as antagonists of urotensin-II-induced vasoconstriction.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Human urotensin-II (agonist).
-
Urantide and SB-710411 (test compounds).
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize a rat and dissect the thoracic aorta. Carefully clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-4 mm in length.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of approximately 1-2 grams.
-
Viability Check: Contract the tissues with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure viability.
-
Antagonist Incubation: Add a single concentration of the antagonist (Urantide or SB-710411) to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes).
-
Cumulative Concentration-Response Curve: Add cumulative concentrations of the agonist (urotensin-II) to the organ bath and record the contractile response.
-
Data Analysis: Construct concentration-response curves for urotensin-II in the absence and presence of the antagonist. Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist). Determine the pKB value using the Schild equation.
Visualizing the Molecular Landscape
To better understand the context of Urantide and SB-710411's activity, the following diagrams illustrate the urotensin-II signaling pathway and a typical experimental workflow.
Caption: Urotensin-II signaling pathway.
Caption: Experimental workflow for potency comparison.
References
- 1. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterization of SB-710411 (Cpa-c[D-Cys-Pal-D-Trp-Lys-Val-Cys]-Cpa-amide), a novel peptidic urotensin-II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mbimph.com [mbimph.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Urantide for the Urotensin II Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Urantide, a potent antagonist of the urotensin II receptor (UT receptor), with other alternative compounds. It includes a detailed examination of its binding affinity, functional antagonism, and selectivity, supported by experimental data and protocols.
Introduction to the Urotensin System and Urantide
The urotensin II (U-II) system plays a significant role in various physiological processes, particularly in the cardiovascular system. U-II, a cyclic peptide, is recognized as the most potent endogenous vasoconstrictor identified to date.[1] It exerts its effects by binding to a specific G protein-coupled receptor (GPCR) known as the UT receptor (formerly GPR14).[2][3] The activation of the UT receptor triggers a cascade of intracellular signaling events, primarily through the Gαq pathway, leading to phospholipase C activation, increased intracellular calcium, and activation of protein kinase C.[1][2][4]
Given the potent effects of U-II, the development of selective antagonists for the UT receptor is of great interest for therapeutic applications. Urantide, a synthetic peptide derivative of human urotensin-II ([Pen5,DTrp7,Orn8]h-U-II(4–11)), has emerged as a leading candidate.[5][6] It is distinguished as an ultrapotent and highly selective competitive antagonist of the UT receptor, particularly in vascular preparations.[5]
Validating the Specificity of Urantide
The specificity of an antagonist is determined by its high affinity for the target receptor and its low affinity for other receptors. Urantide has been extensively studied to validate its performance in these areas.
Binding Affinity:
Urantide demonstrates high-affinity binding to both rat and human UT receptors. In competitive radioligand binding assays, Urantide effectively displaces the radiolabeled urotensin II from the receptor. This high affinity is a key indicator of its potency.[5][7]
Functional Antagonism and Selectivity:
In functional assays, Urantide has been shown to be a potent and selective competitive antagonist. In the rat isolated aorta, a standard bioassay for UT receptor activity, Urantide effectively blocks U-II-induced vasoconstriction without exhibiting intrinsic agonist activity.[5][7] Crucially, its antagonistic effect is highly selective; Urantide does not interfere with the contractile responses induced by other vasoconstrictors like noradrenaline or endothelin-1, confirming its specificity for the urotensin II signaling pathway.[5][7][8]
However, it is important to note that in some recombinant cell systems that overexpress the human UT receptor, Urantide has been observed to act as a partial or even full agonist.[6][9][10] This phenomenon, often termed "paradoxical agonism," is thought to be a consequence of the high receptor density and efficient signal coupling in these artificial expression systems, which can amplify any residual intrinsic activity of a ligand.[10][11]
Comparative Data: Urantide vs. Alternative Antagonists
Urantide's performance can be benchmarked against other peptidic and non-peptidic UT receptor antagonists. The following tables summarize key quantitative data from various studies.
Table 1: Binding Affinity of UT Receptor Antagonists
| Compound | Receptor Type | pKi / Ki | Reference(s) |
| Urantide | Human UT (CHO cells) | pKi = 8.3 | [5][7] |
| Urantide | Mammalian UT | Ki = 5.3–58.2 nM | [11] |
| [Pen5,Orn8]hU-II(4–11) | Human UT (CHO cells) | pKi = 7.7 | [5][7] |
| GSK248451 | Mammalian UT | Ki = 1.7–95.3 nM | [11] |
| SB-710411 | Mammalian UT | Ki = 130–1400 nM | [11] |
| Human Urotensin-II (Agonist) | Human UT (CHO cells) | pKi = 9.1 | [5] |
Table 2: Functional Antagonism of UT Receptor Antagonists
| Compound | Assay System | pKB | Reference(s) |
| Urantide | Rat Isolated Aorta | 8.3 | [5][7] |
| [Pen5,Orn8]hU-II(4–11) | Rat Isolated Aorta | 7.4 | [5][7] |
| Compound 14 (Urantide Analog) | Rat Isolated Aorta | 8.94 | [12] |
Visualizing Key Pathways and Protocols
To further clarify the mechanisms and methodologies discussed, the following diagrams illustrate the UT receptor signaling pathway and the workflows for key validation experiments.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key assays used to characterize Urantide.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a ligand (Urantide) for the UT receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from a stable cell line (e.g., CHO-K1) engineered to overexpress the human or rat UT receptor.[5][13]
-
Incubation: The cell membranes are incubated in a binding buffer containing a fixed concentration of a radiolabeled UT receptor agonist, typically [125I]hU-II.
-
Competition: Increasing concentrations of the unlabeled competitor ligand (Urantide) are added to the incubation mixture. Non-specific binding is determined in the presence of a high concentration of unlabeled U-II.
-
Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of Urantide that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the antagonist's binding affinity.[11]
Protocol 2: Rat Aorta Contraction Assay (Functional Assay)
This ex vivo assay measures the ability of an antagonist to inhibit the physiological response (vasoconstriction) induced by an agonist in a native tissue.
-
Tissue Preparation: The thoracic aorta is excised from a rat and cut into rings. These rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and continuously bubbled with carbogen (95% O2, 5% CO2).[5][13]
-
Equilibration: The aortic rings are allowed to equilibrate under a resting tension.
-
Agonist Response: A cumulative concentration-response curve is generated by adding increasing concentrations of U-II and recording the resulting isometric contraction.
-
Antagonist Incubation: After washing the tissue to restore baseline tension, a fixed concentration of Urantide is added to the bath and allowed to incubate.
-
Competitive Antagonism: The U-II concentration-response curve is repeated in the presence of Urantide. A competitive antagonist will cause a parallel rightward shift in the curve without reducing the maximum response.
-
Data Analysis: The magnitude of the rightward shift is used to calculate the pKB value via the Schild equation. The pKB is the negative logarithm of the molar concentration of an antagonist that makes it necessary to use twice the concentration of the agonist to elicit the original response.[5][7]
-
Selectivity Check: To confirm selectivity, the protocol is repeated using other vasoconstrictors (e.g., noradrenaline, endothelin-1) in the presence of Urantide. A lack of effect on these responses indicates selectivity for the UT receptor.[5]
Conclusion
The experimental data robustly support the characterization of Urantide as a highly potent and selective antagonist of the urotensin II receptor. Its high binding affinity (pKi ≈ 8.3) and functional antagonism (pKB ≈ 8.3) in native vascular tissue make it one of the most powerful tools available for studying the urotensinergic system.[5][7] While its partial agonist activity in some recombinant systems warrants consideration, its behavior as a pure antagonist in physiological preparations like the rat aorta highlights its value.[5] When compared to other antagonists, Urantide consistently demonstrates superior potency, solidifying its position as a benchmark compound for researchers and a promising lead for drug development professionals targeting the pathophysiological roles of urotensin II.
References
- 1. Urotensin-II - Wikipedia [en.wikipedia.org]
- 2. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 3. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. The peptidic urotensin-II receptor ligand GSK248451 possesses less intrinsic activity than the low-efficacy partial agonists SB-710411 and urantide in native mammalian tissues and recombinant cell systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New insight into the binding mode of peptide ligands at Urotensin-II receptor: structure-activity relationships study on P5U and urantide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. identification-of-novel-urotensin-ii-receptor-antagonists-with-potent-inhibition-of-u-ii-induced-pressor-response-in-mice - Ask this paper | Bohrium [bohrium.com]
Independent Replication of Urantide Research Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Urantide's performance with other alternatives in the context of atherosclerosis research, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of signaling pathways and workflows to facilitate understanding and replication of findings.
Urantide: A Potent Urotensin II Receptor Antagonist
Urantide is a synthetic peptide that acts as a potent and selective antagonist of the Urotensin II (UII) receptor (UT).[1][2] UII is a cyclic peptide and the most potent vasoconstrictor identified in mammals, implicated in the pathophysiology of various cardiovascular diseases, including atherosclerosis.[1] Urantide competitively blocks the effects of UII, which has been shown to promote the proliferation of vascular smooth muscle cells, a key event in the development of atherosclerotic plaques.[2] Research in animal models suggests that by antagonizing the UII/UT system, Urantide can ameliorate atherosclerotic processes.[1]
Performance Comparison: Urantide vs. Fluvastatin
Experimental data from a study on a rat model of atherosclerosis provides a direct comparison of Urantide with fluvastatin, a commonly used statin medication.
| Parameter | Normal Control | Atherosclerosis Model | Urantide (30 μg/kg/day) | Fluvastatin (5 μg/kg/day) |
| Serum Triglycerides (TG) | Lower | Significantly Increased | Reduced | Reduced |
| Serum Total Cholesterol (TC) | Lower | Significantly Increased | Reduced | Reduced |
| Serum High-Density Lipoprotein (HDL) | Higher | Reduced | Increased | Increased |
| Serum Low-Density Lipoprotein (LDL) | Lower | Significantly Increased | Reduced | Reduced |
| Serum Hydroxyproline (HYP) | Lower | Significantly Increased | Significantly Reduced | Significantly Reduced |
Table 1: Comparison of Urantide and Fluvastatin on Serum Lipid and Hydroxyproline Levels in a Rat Model of Atherosclerosis. Data synthesized from a study by Zhao et al.[1] The study demonstrated that Urantide, similar to fluvastatin, was able to improve the lipid profile and reduce serum hydroxyproline, a marker of collagen turnover and tissue remodeling.[1]
While direct comparative studies with other UII antagonists like palosuran and SB-710411 in the context of atherosclerosis are not extensively detailed in the public domain, Urantide is often cited as being significantly more potent than other known UT receptor antagonists.[1][2]
Signaling Pathways Modulated by Urantide
Urantide exerts its anti-atherosclerotic effects by modulating several key intracellular signaling pathways that are activated by UII.
Urantide's Antagonism of the UII-Mediated Signaling Cascade
Urotensin II, upon binding to its G-protein coupled receptor (UT), initiates a cascade of intracellular events contributing to cellular proliferation and inflammation, key features of atherosclerosis. Urantide acts by blocking this initial binding step.
Caption: Urantide blocks UII from binding to its receptor, inhibiting downstream signaling.
Inhibition of the JAK2/STAT3 Signaling Pathway
The Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway is a critical signaling cascade involved in cell proliferation and inflammation. Urantide has been shown to inhibit the activation of this pathway, which is upregulated in atherosclerotic conditions.[3][4]
Caption: Urantide inhibits the phosphorylation and activation of JAK2 and STAT3.
Modulation of the MAPK/Erk/JNK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (Erk) and c-Jun N-terminal Kinase (JNK) pathways, are also implicated in the cellular responses leading to atherosclerosis. Urantide treatment has been associated with a reduction in the phosphorylation of Erk1/2 and JNK.
References
- 1. The urotensin II receptor antagonist, urantide, protects against atherosclerosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The peptide compound urantide regulates collagen metabolism in atherosclerotic rat hearts and inhibits the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Urantide: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Urantide, a potent and selective antagonist of the urotensin-II (U-II) receptor (UT), has demonstrated significant therapeutic potential in preclinical studies. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by experimental data, to aid researchers in their understanding and potential application of this compound.
Quantitative Efficacy Data
The following tables summarize the key quantitative parameters of Urantide's efficacy from various experimental models.
In Vitro Efficacy of Urantide
| Parameter | Species/Cell Line | Value | Reference |
| pKi | Human (CHO cells expressing UT receptor) | 8.3 ± 0.04 | [1][2] |
| pKB | Rat (isolated thoracic aorta) | 8.3 ± 0.09 | [1][2] |
| Agonist Activity | Rat (isolated thoracic aorta) | Ineffective as an agonist up to 1 µM | [1][2] |
| Agonist Activity (Ca2+ mobilization) | Human (HEK293 cells expressing hUT) | Partial agonist activity observed | [3][4] |
| Inhibition of VSMC proliferation | Rat (vascular smooth muscle cells) | Significant inhibition at 10⁻¹⁰ to 10⁻⁶ mol/L | [5][6] |
In Vivo Efficacy of Urantide
| Animal Model | Dosage | Key Findings | Reference |
| Atherosclerosis (Rat) | 30 µg/kg | Ameliorated pathological changes; reduced U-II and GPR14 expression. | [7] |
| Atherosclerosis-related kidney injury (Rat) | 30 µg/kg | Improved renal function; inhibited JAK2/STAT3 signaling. | [8] |
| Atherosclerosis (Hypercholesterolemic Rabbit) | 5.4 µg/kg/h (continuous infusion) | Decreased macrophage-positive area in atherosclerotic plaques. | [9] |
| Atherosclerosis (Rat) | Not specified | Improved levels of triglycerides, total cholesterol, and lipoproteins. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to evaluate Urantide's efficacy.
In Vitro Methodologies
Rat Isolated Thoracic Aorta Contraction Assay: This assay assesses the functional antagonism of Urantide against U-II-induced vasoconstriction. Thoracic aorta rings are isolated from rats and mounted in organ baths containing a physiological salt solution. The contractile response to cumulative concentrations of U-II is measured in the presence and absence of varying concentrations of Urantide. The pKB value is then calculated to quantify the antagonist potency.[1]
Radioligand Binding Assay: This method determines the binding affinity of Urantide to the UT receptor. Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human UT receptor are incubated with a radiolabeled U-II ligand (e.g., [¹²⁵I]U-II) and increasing concentrations of Urantide. The ability of Urantide to displace the radioligand is measured, and the inhibition constant (Ki) is determined.[1][2]
Calcium Mobilization Assay: This assay is used to evaluate the intracellular signaling effects of Urantide. Human Embryonic Kidney (HEK293) cells expressing the human UT receptor are loaded with a calcium-sensitive fluorescent dye. The change in intracellular calcium concentration is measured upon stimulation with U-II in the presence and absence of Urantide. This can reveal any partial agonist or antagonist activity of the compound.[4][11]
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay: Primary VSMCs are cultured from rat thoracic aorta. The cells are treated with U-II to induce proliferation, with or without the addition of Urantide at various concentrations. Cell proliferation is then quantified using methods such as immunocytochemistry or flow cytometry to assess the inhibitory effect of Urantide.[5][6]
In Vivo Methodologies
Rat Model of Atherosclerosis: Atherosclerosis is induced in rats through a combination of a high-fat diet and intraperitoneal injections of vitamin D3. Following the induction period, rats are treated with Urantide (e.g., 30 µg/kg) for a specified duration. The efficacy of the treatment is evaluated by examining pathological changes in the aorta and measuring the expression levels of U-II and its receptor, GPR14, via immunohistochemistry, RT-PCR, and western blotting.[7]
Rabbit Model of Hypercholesterolemia: Hypercholesterolemia is induced in rabbits by feeding them a high-cholesterol diet. Urantide is then continuously administered via subcutaneous osmotic mini-pumps (e.g., 5.4 µg/kg/h). The effects on atherosclerotic plaque composition, such as macrophage and smooth muscle cell content, are analyzed through immunohistochemical staining of aortic sections.[9]
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Urantide's antagonism of the JAK2/STAT3 signaling pathway.
Caption: Workflow for in vivo evaluation of Urantide in a rat atherosclerosis model.
References
- 1. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological characterization of the novel UT receptor ligand [Pen5,DTrp7,Dab8]urotensin II(4–11) (UFP-803) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells | Biomolecules and Biomedicine [bjbms.org]
- 7. The urotensin II receptor antagonist, urantide, protects against atherosclerosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urotensin receptor antagonist urantide improves atherosclerosis-related kidney injury by inhibiting JAK2/STAT3 signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urotensin II and urantide exert opposite effects on the cellular components of atherosclerotic plaque in hypercholesterolemic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iris.unina.it [iris.unina.it]
Urantide's Efficacy in Modulating Cell Proliferation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Urantide's effect on cell proliferation, offering a comparative overview of its performance supported by experimental data. Urantide, a potent and selective antagonist of the Urotensin II (U-II) receptor GPR14, has demonstrated significant inhibitory effects on the proliferation of various cell types, particularly vascular smooth muscle cells.[1][2][3][4] This document outlines the key signaling pathways involved, presents quantitative data from relevant studies, and details the experimental protocols utilized to validate these findings.
Comparative Efficacy of Urantide in In-Vitro Cell Proliferation
Urantide has been shown to effectively counteract the mitogenic effects of Urotensin II, a known promoter of cell proliferation.[1] The following table summarizes the dose-dependent inhibitory effect of Urantide on rat vascular smooth muscle cell proliferation.
| Treatment Group | Concentration (mol/L) | Inhibition of Cell Proliferation (%) |
| Control | - | Baseline |
| Urotensin II (U-II) | 10⁻⁸ | Proliferation Promoted |
| Urantide | 10⁻¹⁰ | Significant Inhibition |
| Urantide | 10⁻⁹ | Significant Inhibition |
| Urantide | 10⁻⁸ | Significant Inhibition |
| Urantide | 10⁻⁷ | Significant Inhibition |
| Urantide | 10⁻⁶ | Most Evident Inhibition |
| Positive Control (Fluvastatin) | - | Inhibition Observed |
Data synthesized from studies demonstrating Urantide's dose-dependent inhibition of U-II induced vascular smooth muscle cell proliferation. The inhibitory effect of 10⁻⁶ mol/L Urantide was noted to be very close to that of the positive control group.[1]
Signaling Pathways Modulated by Urantide
Urantide exerts its anti-proliferative effects by modulating key signaling pathways implicated in cell growth and division. The primary mechanism involves the blockade of the U-II/GPR14 signaling cascade, which in turn affects downstream pathways such as the MAPK/ERK and JAK2/STAT3 pathways.[1][5][6][7]
References
- 1. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of urotensin II and its specific receptor antagonist urantide on rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urotensin receptor antagonist urantide improves atherosclerosis-related kidney injury by inhibiting JAK2/STAT3 signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The peptide compound urantide regulates collagen metabolism in atherosclerotic rat hearts and inhibits the JAK2/STAT3 pathway - ProQuest [proquest.com]
Safety Operating Guide
Proper Disposal of Urantide: A Step-by-Step Guide for Laboratory Personnel
Essential safety and logistical information for the proper handling and disposal of the peptide Urantide in a research environment.
Urantide, a selective and competitive urotensin-II (UT) receptor antagonist peptide, is a valuable tool in cardiovascular research. While not classified as a hazardous substance according to available Safety Data Sheets (SDS), its bioactive nature necessitates careful handling and a structured disposal protocol to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the inactivation and disposal of Urantide, aligning with standard laboratory safety practices.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves. All handling of Urantide, both in its lyophilized form and in solution, should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any aerosols.
Inactivation of Urantide Prior to Disposal
To neutralize its biological activity, Urantide should be chemically degraded through hydrolysis before disposal. This process breaks the peptide bonds, reducing the molecule to its constituent amino acids. Researchers can choose between acid or base hydrolysis.
Experimental Protocols for Urantide Inactivation
Acid Hydrolysis:
-
Prepare a 6 M solution of hydrochloric acid (HCl).
-
Dissolve the Urantide waste in the 6 M HCl solution.
-
Heat the solution at 110°C for 12-24 hours in a sealed, acid-resistant container.
-
Allow the solution to cool to room temperature.
-
Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide) to a pH between 6.0 and 8.0.
Base Hydrolysis:
-
Prepare a 6 M to 10 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Submerge the Urantide waste in the strong base solution.
-
Heat the mixture overnight in a sealed, base-resistant container.
-
Allow the solution to cool to room temperature.
-
Neutralize the basic solution with a suitable acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.
Alternative Inactivation Method: Autoclaving
Autoclaving is a common laboratory procedure that uses high-pressure steam to sterilize and can also degrade some peptides. While its effectiveness is sequence-dependent, it presents a less hazardous alternative to strong acid or base hydrolysis.
-
Collect Urantide waste in an autoclavable container.
-
Ensure the container is not tightly sealed to prevent pressure buildup.
-
Autoclave at 121°C for a minimum of 30 minutes.
-
Allow the container to cool completely before handling.
Quantitative Data for Inactivation Protocols
| Parameter | Acid Hydrolysis | Base Hydrolysis | Autoclaving |
| Reagent | 6 M Hydrochloric Acid | 6 M - 10 M NaOH or KOH | Saturated Steam |
| Temperature | 110°C | Elevated (overnight) | 121°C |
| Duration | 12 - 24 hours | Overnight | Minimum 30 minutes |
| Final pH | 6.0 - 8.0 | 6.0 - 8.0 | Not Applicable |
Disposal of Inactivated Urantide and Contaminated Materials
Once Urantide has been inactivated by one of the methods described above, the resulting solution can be disposed of as non-hazardous chemical waste.
-
Liquid Waste: The neutralized, inactivated Urantide solution should be collected in a designated non-hazardous liquid waste container. Do not pour any chemical waste down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Any labware that has come into contact with Urantide, such as pipette tips, vials, and gloves, should be considered chemically contaminated waste.[1] These materials should be collected in a clearly labeled container for solid chemical waste.[1]
-
Empty Containers: Empty Urantide vials should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. Deface or remove the label before disposing of the empty container in the appropriate laboratory glass or solid waste bin.
Always adhere to your institution's specific guidelines for chemical waste disposal. Contact your EHS department for clarification on procedures and to arrange for waste pickup.
Urantide Disposal Workflow
References
Essential Safety and Handling of Urantide for Laboratory Professionals
Disclaimer: This document provides guidance on the safe handling of Urantide based on general knowledge of potent bioactive peptides and related compounds. A specific Material Safety Data Sheet (MSDS) for Urantide is not publicly available. Therefore, all personnel must exercise extreme caution and adhere to their institution's established safety protocols for handling chemicals of unknown toxicity.
Immediate Safety and Personal Protective Equipment (PPE)
Given that Urantide is a potent and selective urotensin-II (UT) receptor antagonist, it should be handled with care to avoid accidental exposure. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The following personal protective equipment is mandatory when handling Urantide in powdered or solution form.
Table 1: Personal Protective Equipment (PPE) for Handling Urantide
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes. |
| Face Shield | To be worn in conjunction with safety goggles, especially when there is a risk of splashes or aerosol generation. | |
| Hand Protection | Gloves | Nitrile gloves are recommended. Consider double-gloving, especially when handling concentrated solutions. |
| Body Protection | Laboratory Coat | A full-length lab coat with sleeves that fully cover the arms. |
| Apron | A chemically resistant apron worn over the lab coat can provide an additional layer of protection. | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of Urantide to prevent inhalation. |
Operational Plan for Safe Handling
A systematic approach is crucial to minimize the risk of exposure during the handling of Urantide. The following workflow outlines the key steps from preparation to cleanup.
Caption: Operational workflow for the safe handling of Urantide.
Disposal Plan
Proper disposal of Urantide and associated waste is critical to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous chemical waste.
Table 2: Urantide Waste Disposal Plan
| Waste Type | Disposal Procedure |
| Unused/Expired Urantide | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The original container should be tightly sealed, labeled as "Hazardous Waste: Urantide," and placed in a designated hazardous waste accumulation area. |
| Contaminated Labware | All disposable labware (e.g., pipette tips, vials, gloves) that has come into contact with Urantide should be collected in a designated, sealed hazardous waste container lined with a chemically resistant bag. |
| Aqueous Waste Solutions | Collect all aqueous solutions containing Urantide in a clearly labeled, sealed, and chemically resistant container. Do not dispose of down the drain. |
| Decontamination Solutions | Solutions used for decontaminating surfaces should also be collected as hazardous waste. |
Experimental Protocol: In Vivo Administration in an Atherosclerosis Rat Model
The following is a representative experimental protocol for administering Urantide to rats, based on published research.[1][2] Researchers should adapt this protocol to their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Objective: To investigate the effect of Urantide on the progression of atherosclerosis in a rat model.
Materials:
-
Urantide
-
Sterile saline solution (0.9% NaCl)
-
Animal model: Atherosclerosis-induced rats
-
Appropriate syringes and needles for administration
Procedure:
-
Preparation of Urantide Solution:
-
Animal Dosing:
-
Rats are typically treated with Urantide for varying durations, such as 3, 7, or 14 days, to observe time-dependent effects.[1]
-
Administer the Urantide solution to the rats via an appropriate route, as determined by the experimental design (e.g., intravenous, intraperitoneal).
-
A control group of rats should receive an equivalent volume of the vehicle (sterile saline) only.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse reactions or changes in behavior.
-
At the end of the treatment period, collect relevant tissues and blood samples for analysis (e.g., assessment of atherosclerotic plaques, gene and protein expression analysis).
-
Table 3: Example Dosing Regimen for In Vivo Rat Study
| Parameter | Value | Reference |
| Animal Model | Atherosclerosis-induced rats | [1][2] |
| Drug | Urantide | [1][2] |
| Dosage | 30 μg/kg | [1] |
| Vehicle | Sterile Saline | - |
| Administration Route | Intravenous or Intraperitoneal | - |
| Treatment Duration | 3, 7, or 14 days | [1] |
Urantide Signaling Pathway
Urantide functions as a competitive antagonist of the urotensin-II (UII) receptor, also known as G protein-coupled receptor 14 (GPR14). By blocking the binding of UII to its receptor, Urantide inhibits downstream signaling cascades that are implicated in various pathological processes, including atherosclerosis and related kidney injury.[1]
Caption: Urantide's mechanism of action via inhibition of the UII/GPR14 signaling pathway.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
